Tak-285
描述
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXEVJIFYIBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236136 | |
| Record name | TAK-285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871026-44-7 | |
| Record name | TAK-285 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAK-285 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
TAK-285: A Technical Guide to its Mechanism of Action on HER2 and EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-285 is an orally bioavailable, small molecule inhibitor that demonstrates potent and selective activity against both Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1] As members of the ErbB family of receptor tyrosine kinases, HER2 and EGFR are critical mediators of cell proliferation, differentiation, and survival. Their overexpression and aberrant signaling are hallmarks of various malignancies, making them key targets for anti-cancer therapies.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. Notably, this compound has the ability to cross the blood-brain barrier, suggesting its potential in treating brain metastases.[2][3][4]
Core Mechanism of Action
This compound functions as a dual kinase inhibitor, targeting the ATP-binding pocket of both HER2 and EGFR to block their intrinsic kinase activity.[1][5] This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades that are crucial for tumor cell growth and survival.[6] Studies have shown that this compound is a potent inhibitor of both wild-type HER2 and EGFR.[7]
The sensitivity of cancer cells to this compound has been linked to the expression levels of HER2 and HER3. An inverse correlation exists between the IC50 values for cell growth inhibition and the expression of HER2 and HER3.[2][8] HER3, which lacks intrinsic kinase activity, is trans-phosphorylated by HER2.[2][8] In this compound-sensitive cells, HER3 is highly phosphorylated, and treatment with this compound leads to a reduction in this phosphorylation.[2][8] This suggests that the HER2/HER3 heterodimer is a key driver of proliferation in these cells and that phospho-HER3 could serve as a potential biomarker for predicting response to this compound.[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | 95% Confidence Interval | Notes |
| HER2 | 17 | 12-24 | [9][10] |
| EGFR | 23 | 18-30 | [9][10] |
| HER4 | 260 | - | [7] |
| MEK1 | 1100 | - | [5] |
| Aurora B | 1700 | - | [5] |
Table 2: Cellular Activity - Inhibition of Phosphorylation
| Cell Line | Target Phosphorylation | IC50 (nM) |
| BT-474 | Phospho-HER2 | 9.3 |
| BT-474 | Phospho-Akt | 15 |
| BT-474 | Phospho-MAPK | <6.3 |
| A-431 | Phospho-EGFR | 53 |
Table 3: Cellular Activity - Growth Inhibition (GI50/IC50)
| Cell Line | Description | GI50/IC50 (nM) |
| BT-474 | HER2-overexpressing human breast cancer | 17 |
| NCI-N87 | HER2-overexpressing human gastric cancer | - |
| SK-BR-3 | HER2-overexpressing human breast cancer | - |
| Calu-3 | HER2-overexpressing human lung cancer | - |
| MDA-MB-453 | HER2-overexpressing human breast cancer | - |
| A-431 | EGFR-overexpressing human epidermoid carcinoma | 1100 |
| MRC-5 | Normal human lung fibroblast | 20000 |
Experimental Protocols
Kinase Inhibition Assay (HER2 and EGFR)
This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of this compound against HER2 and EGFR kinases.
-
Enzyme and Substrate Preparation : The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed as N-terminal tagged proteins using a baculovirus expression system and purified.[7] A generic tyrosine kinase substrate, such as poly(Glu)-Tyr (4:1), is used.[7]
-
Reaction Mixture : The kinase reaction is performed in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[7] The mixture includes the purified kinase (0.25 μg/mL), the substrate (5 μg/mL), and radiolabeled [γ-³²P]ATP (0.9 μCi per reaction) with a final ATP concentration of 50 μM.[7]
-
Inhibitor Incubation : Increasing concentrations of this compound are pre-incubated with the kinase for 5 minutes at room temperature.[7]
-
Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP and allowed to proceed for 10 minutes at room temperature.[7] The reaction is stopped by adding 10% trichloroacetic acid.[7]
-
Measurement of Phosphorylation : The phosphorylated substrate is captured on a filter plate, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is measured using a scintillation counter.[7]
-
Data Analysis : IC50 values are calculated by performing a nonlinear regression analysis of the percent inhibition at each drug concentration.[7]
Cellular Phosphorylation Inhibition Assay
This protocol describes the method to assess the inhibitory effect of this compound on the phosphorylation of HER2, EGFR, and downstream signaling proteins in cultured cells.
-
Cell Culture and Seeding : BT-474 cells (for HER2) or A-431 cells (for EGFR) are seeded in 48-well plates at a density of 1 x 10^5 cells/well and incubated overnight.[9]
-
Compound Treatment : The following day, the growth medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.25 to 200 nM). For A-431 cells, EGF (100 ng/mL) is added to stimulate EGFR phosphorylation.[9]
-
Incubation : Cells are incubated with the compound for 2 hours.[9]
-
Cell Lysis : After incubation, the cells are washed and then lysed in SDS sample buffer.[9]
-
Western Blot Analysis : The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated HER2, EGFR, Akt, and MAPK, followed by incubation with a secondary antibody.[9][10]
-
Detection and Analysis : The protein bands are visualized using an appropriate detection method, and the band intensities are quantified. IC50 values are determined by logistic regression analysis of the Western blot results.[9]
Cell Growth Inhibition Assay
This protocol details the procedure for evaluating the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding : Cancer cell lines (e.g., BT-474, A-431) are seeded in 48- or 96-well plates at a density of 3,000-30,000 cells/well.[9]
-
Compound Addition : After 24 hours, this compound, dissolved in DMSO, is added to the medium to achieve final concentrations ranging from 0.00097 to 25 µmol/L.[9]
-
Incubation : The cells are incubated with the compound for 3 to 7 days.[9]
-
Cell Viability Measurement : Cell viability is assessed using a cell counter after trypsinization or by using a colorimetric assay such as the Cell Counting Kit-8.[9]
-
Data Analysis : The 50% growth inhibition (GI50) or IC50 values are calculated by comparing the growth of treated cells to DMSO-treated control cells.
Visualizations
Signaling Pathways
References
- 1. Facebook [cancer.gov]
- 2. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
TAK-285: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Dual HER2/EGFR Inhibitor for Drug Development Professionals
Abstract
TAK-285 is a potent and orally bioavailable small molecule inhibitor that demonstrates significant activity against both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] This dual inhibitory action positions this compound as a promising candidate for therapeutic intervention in cancers characterized by the overexpression or aberrant signaling of these receptor tyrosine kinases. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It includes a summary of key experimental data, detailed methodologies for relevant assays, and a visualization of its mechanism of action within the HER2/EGFR signaling pathway.
Chemical Structure and Properties
This compound, with the chemical formula C26H25ClF3N5O3, is a complex synthetic molecule.[1][3] Its structure is characterized by a pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for its kinase inhibitory activity.[4]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[2-[4-[[3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl]amino]-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methyl-butanamide[1][4] |
| CAS Number | 871026-44-7[1] |
| Molecular Formula | C26H25ClF3N5O3[1] |
| SMILES | CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O[1] |
| InChI | InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)[1] |
| InChIKey | ZYQXEVJIFYIBHZ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 547.96 g/mol [2][3] |
| Exact Mass | 547.1598 Da[3] |
| Appearance | White to off-white solid powder[3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml[4] |
Pharmacological Properties
This compound is a selective, ATP-competitive inhibitor of HER2 and EGFR.[5] It binds to the inactive conformation of EGFR, demonstrating a mode of action similar to other well-characterized kinase inhibitors.[2]
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 / GI50 |
| HER2 | 17 nM (IC50)[2][5] |
| EGFR (HER1) | 23 nM (IC50)[2][5] |
| HER4 | 260 nM (IC50)[2][5] |
| BT-474 cells | 17 nM (GI50)[2][5] |
Table 4: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 (µM) |
| MEK1 | 1.1[2][6] |
| Aurora B | 1.7[2][6] |
| Lck | 2.4[2][6] |
| c-Met | 4.2[2][6] |
| CSK | 4.7[2][6] |
| Lyn B | 5.2[2][6] |
| MEK5 | 5.7[2][6] |
Table 5: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Species | Dose | Value / Outcome |
| Oral Bioavailability | Rat | 50 mg/kg | 97.7%[2] |
| Oral Bioavailability | Mouse | 50 mg/kg | 72.2%[2] |
| Antitumor Efficacy | Mouse (BT-474 xenograft) | 100 mg/kg (twice daily) | 29% Tumor/Control ratio[2] |
| Antitumor Efficacy | Mouse (4-1ST xenograft) | 50 mg/kg (twice daily) | 44% Tumor/Control ratio[2][5] |
| Antitumor Efficacy | Mouse (4-1ST xenograft) | 100 mg/kg (twice daily) | 11% Tumor/Control ratio[2][5] |
| Antitumor Efficacy | Rat (4-1ST xenograft) | 25 mg/kg | Tumor regression[4] |
| Antitumor Efficacy | Rat (4-1ST xenograft) | 50 mg/kg | Tumor regression[4] |
A significant feature of this compound is its ability to cross the blood-brain barrier, with unbound concentrations in the brain of rats reaching approximately 20% of the free plasma level.[2] This suggests potential therapeutic utility for central nervous system malignancies or metastases.[2]
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR and HER2 was determined using a radiolabeled ATP kinase assay.
Methodology:
-
Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) were expressed as N-terminal FLAG-tagged proteins in a baculovirus expression system.[2] The kinases were then purified using anti-FLAG M2 affinity gel.[2]
-
Kinase Reaction: The kinase reactions were conducted in 96-well plates in a total volume of 50 µL. The reaction buffer consisted of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.[2]
-
Reaction Components: Each reaction contained 0.9 µCi of [γ-32P]ATP, 50 µM ATP, 5 µg/mL poly(Glu)-Tyr (4:1) as a substrate, and the purified cytoplasmic domain of either EGFR (0.25 µg/mL) or HER2 (0.25 µg/mL).[2]
-
Incubation and Detection: The reaction mixtures were incubated, and the incorporation of the radiolabeled phosphate into the substrate was measured to determine the kinase activity. The IC50 values were calculated from the dose-response curves of this compound.
In Vivo Antitumor Efficacy Study
The in vivo antitumor activity of this compound was evaluated in xenograft models using human cancer cell lines.
Methodology:
-
Animal Models: Female BALB/c nu/nu mice were subcutaneously implanted with either BT-474 (HER2-overexpressing human breast cancer) or 4-1ST (HER2-overexpressing human gastric cancer) tumor cells.[2] Female nude rats (F344/N Jcl-rnu) were used for the 4-1ST xenograft model.[2]
-
Drug Administration: this compound was administered orally twice daily for 14 days at the specified doses.[2][5]
-
Tumor Growth Measurement: Tumor volume was measured regularly throughout the study. The antitumor efficacy was expressed as the tumor/control (T/C) ratio.
-
Toxicity Assessment: Animal body weight was monitored as an indicator of general toxicity.[2]
Signaling Pathway and Mechanism of Action
This compound exerts its antitumor effects by inhibiting the signaling pathways driven by EGFR and HER2. These receptors, upon activation by their ligands or through dimerization, initiate a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation and activation of these receptors, thereby inhibiting the downstream signaling pathways.
Figure 1: Mechanism of action of this compound in inhibiting HER2 and EGFR signaling.
Conclusion
This compound is a well-characterized dual inhibitor of HER2 and EGFR with potent in vitro and in vivo antitumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and ability to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical development in the treatment of HER2- and/or EGFR-driven malignancies. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to explore the full therapeutic potential of this promising compound.
References
- 1. This compound | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|TAK285 HER inhibitor|DC Chemicals|Price|Buy [dcchemicals.com]
The Discovery and Development of TAK-285: A Dual HER2/EGFR Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAK-285 is an investigational, orally bioavailable, small-molecule dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1] Developed by Takeda Pharmaceutical Company, this compound was designed to offer a therapeutic option for patients with tumors overexpressing HER2 or EGFR, which are key drivers of cell proliferation, survival, and angiogenesis in various cancers.[1] A notable characteristic of this compound is its ability to penetrate the blood-brain barrier, a significant advantage for treating brain metastases, which are a common complication in patients with HER2-positive breast cancer.[2][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on the experimental data and protocols that have defined its preclinical and early clinical profile.
Discovery and Lead Optimization
The development of this compound stemmed from a medicinal chemistry effort to identify potent and selective dual HER2/EGFR inhibitors with favorable pharmacokinetic properties. The core of this effort was the design and synthesis of pyrrolo[3,2-d]pyrimidine derivatives capable of fitting into the ATP-binding site of the HER2 and EGFR kinases.[4]
Structure-Activity Relationship (SAR)
The lead optimization process focused on modifying the pyrrolo[3,2-d]pyrimidine scaffold to enhance potency and selectivity. Key to the activity of this compound (also referred to as compound 34e in seminal publications) is the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety.[5] This substitution was found to provide a significant increase in inhibitory activity against both HER2 and EGFR compared to other derivatives.[5] X-ray cocrystal structures of this compound with both HER2 and EGFR confirmed that it binds to the ATP-binding pocket, interacting with key residues.[4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the tyrosine kinase activity of both HER2 and EGFR.[6] By binding to the intracellular kinase domains of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to a reduction in tumor cell proliferation and survival.
Signaling Pathway
The inhibition of HER2 and EGFR by this compound disrupts multiple downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell growth, proliferation, and survival.
Preclinical Development
In Vitro Studies
Kinase Inhibition Assays
The inhibitory activity of this compound against HER2 and EGFR was determined using radiolabeled ATP assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HER2 | 17[6][7] |
| EGFR | 23[6][7] |
| HER4 | 260[7] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Experimental Protocol: HER2/EGFR Kinase Assay [7]
-
Enzyme Preparation: The cytoplasmic domains of human HER2 and EGFR are expressed as N-terminal peptide-tagged proteins using a baculovirus expression system and purified by affinity chromatography.
-
Reaction Mixture: The kinase reactions are performed in 96-well plates containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.
-
Substrate and ATP: The reaction mixture includes 5 µg/mL of the artificial substrate poly(Glu)-Tyr (4:1) and 50 µM ATP, including 0.9 µCi of [γ-32P]ATP per reaction.
-
Inhibitor Incubation: Increasing concentrations of this compound are pre-incubated with the purified enzyme (0.25 µg/mL) for 5 minutes at room temperature.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the ATP mixture and allowed to proceed for 10 minutes at room temperature. The reaction is stopped by the addition of 10% trichloroacetic acid.
-
Measurement: The phosphorylated substrate is captured on a filter plate, and the radioactivity is measured using a scintillation counter to determine the level of kinase inhibition.
Cell-Based Assays
This compound demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those overexpressing HER2.
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | HER2/EGFR Status | GI50 (nM) |
| BT-474 | Breast Cancer | HER2-overexpressing | 17[7] |
GI50 is the concentration of the drug that causes 50% inhibition of cell growth.
In Vivo Studies
This compound demonstrated significant anti-tumor efficacy in various xenograft models of human cancers.
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (T/C %) | Reference |
| BT-474 (mouse) | Breast Cancer (HER2+) | 100 mg/kg, twice daily | 29% | [7] |
| 4-1ST (mouse) | Gastric Cancer (HER2+) | 100 mg/kg, twice daily | 11% | [7] |
| 4-1ST (rat) | Gastric Cancer (HER2+) | 12.5 mg/kg, twice daily | 14% | [3] |
T/C % is the ratio of the mean tumor volume of the treated group to the control group.
Experimental Protocol: Xenograft Tumor Model [3][7]
-
Animal Models: Female BALB/c nude mice or nude rats are used for tumor implantation.
-
Cell Implantation: Human cancer cells (e.g., BT-474) are subcutaneously injected into the flank of the animals.
-
Tumor Growth: Tumors are allowed to grow to a palpable size before the initiation of treatment.
-
Drug Administration: this compound is formulated in an appropriate vehicle and administered orally at the specified doses and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed. The T/C ratio is calculated to determine the anti-tumor efficacy.
Clinical Development
Phase 1 Clinical Trial (NCT00535522)
A first-in-human, Phase 1 dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[8][9]
Table 4: Summary of Phase 1 Clinical Trial Results for this compound
| Parameter | Result | Reference |
| Patient Population | 54 patients with advanced solid tumors | [10] |
| Dose Escalation | 50 mg daily to 500 mg twice daily | [10] |
| Maximum Tolerated Dose (MTD) | 400 mg twice daily | [9] |
| Dose-Limiting Toxicities (DLTs) | Diarrhea, hypokalemia, fatigue | [10] |
| Most Common Adverse Events | Fatigue (37%), Diarrhea (37%), Nausea (28%) | [7] |
| Pharmacokinetics | ||
| Tmax (median) | 2-3 hours | [10] |
| Half-life (mean, steady-state) | 9-10 hours | [7][10] |
| Clinical Activity | Stable disease (≥12 weeks) in 13 patients | [10] |
Pharmacokinetics
This compound demonstrated rapid oral absorption, with plasma concentrations increasing in a dose-proportional manner.[8] A key finding from the Phase 1 study was the confirmation of this compound distribution into the cerebrospinal fluid (CSF) in humans, with a mean CSF to unbound plasma concentration ratio of 0.66.[7]
Drug Development Workflow
The development of this compound followed a conventional drug discovery and development pipeline.
Conclusion
This compound is a potent dual inhibitor of HER2 and EGFR that has demonstrated promising preclinical activity and a manageable safety profile in early clinical trials. Its ability to cross the blood-brain barrier addresses a significant unmet need in the treatment of HER2-positive cancers with central nervous system involvement. The data gathered from its discovery and development provide a strong rationale for its continued investigation as a potential therapeutic agent. This technical guide has summarized the key data and methodologies that have characterized the journey of this compound from a promising chemical scaffold to a clinical candidate.
References
- 1. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Considerations for New Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
TAK-285 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-285, also known as nedisertib, is a potent, orally bioavailable, small-molecule dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2] This technical guide provides an in-depth overview of the signaling pathway inhibition by this compound, presenting key preclinical data, experimental methodologies, and visual representations of its mechanism of action. This compound has demonstrated significant antitumor activity in various preclinical models, including those resistant to other HER2-targeted therapies.[1] A noteworthy characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential in treating central nervous system (CNS) metastases.[1][3][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domains of both HER2 and EGFR.[5] By binding to the inactive conformation of EGFR, it prevents receptor phosphorylation and subsequent activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis.[1][6] The primary pathways affected are the PI3K/Akt and MAPK pathways.[7]
Signaling Pathway Diagram
Caption: this compound inhibits HER2 and EGFR, blocking downstream PI3K/Akt and MAPK signaling pathways.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.
Table 1: In Vitro Kinase and Cell Growth Inhibition
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Reference |
| HER2 | Kinase Assay | 17 | [5][6] |
| EGFR | Kinase Assay | 23 | [5][6] |
| HER4 | Kinase Assay | 260 | [5][6] |
| MEK1 | Kinase Assay | 1100 | [5] |
| Aurora B | Kinase Assay | 1700 | [5] |
| Lck | Kinase Assay | 2400 | [5] |
| c-Met | Kinase Assay | 4200 | [5] |
| CSK | Kinase Assay | 4700 | [5] |
| Lyn B | Kinase Assay | 5200 | [5] |
| MEK5 | Kinase Assay | 5700 | [5] |
| BT-474 (HER2-overexpressing) | Cell Growth Inhibition | 17 | [5][6] |
| A-431 (EGFR-overexpressing) | Cell Growth Inhibition | 1100 | [8] |
| MRC-5 (Normal fibroblast) | Cell Growth Inhibition | 20000 | [8] |
| HER2 Phosphorylation (BT-474) | Cell-based Assay | 9.3 | [8] |
| EGFR Phosphorylation (A-431) | Cell-based Assay | 53 | [8] |
| Akt Phosphorylation (BT-474) | Cell-based Assay | 15 | [7][8] |
| MAPK Phosphorylation (BT-474) | Cell-based Assay | <6.3 | [7][8] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| BT-474 (Breast Cancer) | Mouse | 100 mg/kg, BID, 14 days | 29% | [6][8] |
| 4-1ST (Gastric Cancer) | Mouse | 100 mg/kg, BID, 14 days | 11% | [5][8] |
| 4-1ST (Gastric Cancer) | Rat | 12.5 mg/kg, BID | 14% | [8] |
| A-431 (Epidermoid Carcinoma) | Rat | 12.5 mg/kg, BID | 13% | [8] |
Table 3: Pharmacokinetic Parameters
| Species | Dose | Oral Bioavailability (%) | Brain-to-Blood Ratio (Unbound) | Reference |
| Rat | 50 mg/kg | 97.7 | 0.18 - 0.24 | [4][6] |
| Mouse | 50 mg/kg | 72.2 | - | [6] |
Experimental Protocols
HER2 and EGFR Kinase Assay
This protocol describes the measurement of HER2 and EGFR kinase activity and its inhibition by this compound.[6]
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Methodology:
-
Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids 676-1255) and EGFR (amino acids 669-1210) are expressed with an N-terminal FLAG tag using a baculovirus expression system.[6] The proteins are then purified using anti-FLAG M2 affinity gel.[6]
-
Kinase Reaction: The kinase assays are performed in 96-well plates. The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, 2 mM DTT, 0.9 µCi of [γ-32P]ATP, 50 µM ATP, 5 µg/mL poly(Glu)-Tyr (4:1) substrate, and the purified enzyme (0.25 µg/mL).[6]
-
Inhibition Assay: Increasing concentrations of this compound are pre-incubated with the enzyme for 5 minutes at room temperature.[6]
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for 10 minutes at room temperature. The reaction is stopped by adding 10% trichloroacetic acid.[6]
-
Detection and Analysis: The phosphorylated substrate is captured on a filter plate, and unincorporated [γ-32P]ATP is washed away. The radioactivity is quantified using a scintillation counter.[6] IC50 values are determined by nonlinear regression analysis.[6]
Cell Growth Inhibition Assay
This protocol outlines the procedure for determining the effect of this compound on the proliferation of cancer cell lines.[6]
Methodology:
-
Cell Seeding: Cancer cells (e.g., BT-474) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically dissolved in DMSO) and incubated for 5 days.[6]
-
Cell Viability Measurement: After the incubation period, the number of viable cells is determined using a particle analyzer or a colorimetric assay such as MTT.[6][9]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. GI50 (concentration for 50% growth inhibition) values are calculated using nonlinear regression.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[8]
Workflow Diagram:
Caption: Workflow for the in vivo tumor xenograft study.
Methodology:
-
Animal Models: Female BALB/c nu/nu mice are used for the studies.[6]
-
Tumor Cell Implantation: BT-474 human breast cancer cells are implanted subcutaneously into the mice.[8]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 0.5% methyl cellulose) and administered orally, typically twice daily (BID).[8]
-
Efficacy Evaluation: Tumor volumes are measured regularly using calipers. At the end of the study, the tumor/control (T/C) ratio is calculated as an indicator of antitumor efficacy.[8] Body weight is also monitored to assess toxicity.[6]
Western Blotting for Phosphoprotein Analysis
This protocol is used to assess the inhibition of HER2, EGFR, and downstream signaling proteins phosphorylation in response to this compound treatment.[8]
Methodology:
-
Cell Lysis: Tumor cells (e.g., BT-474) are treated with this compound for a specified time. The cells are then lysed to extract total cellular proteins.[8]
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).[8]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of the proteins of interest (e.g., p-HER2, HER2, p-Akt, Akt, p-MAPK, MAPK).
-
Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]
-
Analysis: The intensity of the phosphoprotein bands is normalized to the total protein bands to determine the extent of inhibition.
Conclusion
This compound is a potent dual inhibitor of HER2 and EGFR with significant preclinical antitumor activity in both in vitro and in vivo models. Its ability to cross the blood-brain barrier distinguishes it from other HER2-targeted therapies and presents a promising therapeutic strategy for patients with brain metastases.[2][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians involved in the development and investigation of novel cancer therapeutics targeting the HER family of receptors. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this compound.[10][11]
References
- 1. Facebook [cancer.gov]
- 2. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 3. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verification of brain penetration of the unbound fraction of a novel HER2/EGFR dual kinase inhibitor (this compound) by microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of TAK-285: A Dual HER2/EGFR Inhibitor in Cancer Models
This technical guide provides a comprehensive overview of the preclinical data for TAK-285, a potent and selective dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and anti-tumor activity of this compound.
Introduction
This compound is a novel, orally bioavailable small molecule that targets the tyrosine kinase activity of both HER2 and EGFR, key drivers in the proliferation and survival of various cancer types.[1] Its ability to penetrate the blood-brain barrier makes it a promising agent for the treatment of brain metastases, a significant challenge in oncology.[2] This document summarizes the key in vitro and in vivo preclinical studies that have characterized the activity of this compound in a range of cancer models.
Mechanism of Action
This compound is an ATP-competitive inhibitor of HER2 and EGFR kinases.[3] By binding to the intracellular kinase domains of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the PI3K/Akt and MAPK pathways.[4]
In Vitro Activity
Kinase Inhibition
This compound demonstrates potent and selective inhibition of HER2 and EGFR kinases. The half-maximal inhibitory concentrations (IC50) against these kinases are in the low nanomolar range, indicating high potency.
| Kinase | IC50 (nM) |
| HER2 | 17[3] |
| EGFR | 23[3] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound |
Cell Growth Inhibition
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values highlight its potent effects, particularly in cell lines overexpressing HER2.
| Cell Line | Cancer Type | HER2/EGFR Status | GI50 (nM) |
| BT-474 | Breast Carcinoma | HER2 Overexpressing | 17[3] |
| 4-1ST | Gastric Cancer | HER2 Overexpressing | N/A |
| A-431 | Epidermoid Carcinoma | EGFR Overexpressing | N/A |
| Table 2: In Vitro Cell Growth Inhibitory Activity of this compound | |||
| (N/A: Data not available in the provided search results) |
In Vivo Efficacy
The anti-tumor efficacy of this compound has been demonstrated in various subcutaneous xenograft models in immunocompromised mice and rats.
Subcutaneous Xenograft Models
In a model using the HER2-overexpressing BT-474 breast cancer cell line, orally administered this compound showed significant tumor growth inhibition.
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |
| This compound | 100 mg/kg | Twice Daily (BID) | 29[5] |
| Table 3: Efficacy of this compound in the BT-474 Mouse Xenograft Model |
This compound also demonstrated potent anti-tumor activity in a HER2-overexpressing gastric cancer model.
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |
| This compound | 100 mg/kg | Twice Daily (BID) | 11[6] |
| Table 4: Efficacy of this compound in the 4-1ST Mouse Xenograft Model |
The efficacy of this compound was also confirmed in a rat xenograft model of gastric cancer.
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |
| This compound | 12.5 mg/kg | Twice Daily (BID) | 14[5] |
| Table 5: Efficacy of this compound in the 4-1ST Rat Xenograft Model |
In a model of EGFR-overexpressing epidermoid carcinoma, this compound showed significant tumor growth inhibition.
| Treatment Group | Dose | Schedule | Tumor Growth Inhibition (T/C %) |
| This compound | 12.5 mg/kg | Twice Daily (BID) | 13[5] |
| Table 6: Efficacy of this compound in the A-431 Rat Xenograft Model |
Brain Metastasis Model
Given its ability to cross the blood-brain barrier, this compound was evaluated in an intracranial model of breast cancer brain metastasis using luciferase-expressing BT-474 cells.[7] this compound demonstrated superior inhibition of brain tumor growth compared to lapatinib, a known Pgp substrate.[7]
Experimental Protocols
In Vitro Kinase Assay
-
Enzymes: Recombinant human HER2 and EGFR kinase domains.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
Detection: Incorporation of radiolabeled phosphate from [γ-³³P]ATP into the substrate.
-
Procedure: Kinase reactions are performed in a buffer containing MgCl₂, MnCl₂, and DTT. This compound is pre-incubated with the kinase prior to the addition of ATP to initiate the reaction. The amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.
Cell Proliferation Assay
-
Cell Lines: BT-474, 4-1ST, A-431.
-
Method: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Readout: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Analysis: GI50 values are calculated from the dose-response curves.
Subcutaneous Xenograft Studies
-
Animal Models: Athymic nude mice or rats.
-
Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 0.1 mL of media or Matrigel) is injected subcutaneously into the flank of the animals.[1]
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[2][8]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition, expressed as the percentage of the mean tumor volume of the treated group relative to the control group (T/C %).[9]
Intracranial Xenograft Study
-
Cell Line: Luciferase-expressing BT-474 cells.
-
Animal Model: Athymic nude mice.
-
Cell Inoculation: A stereotactic procedure is used to inject a suspension of tumor cells directly into the brain.[10]
-
Tumor Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).[11]
-
Treatment: this compound is administered orally.
-
Efficacy Endpoint: Inhibition of the bioluminescent signal, indicating a reduction in brain tumor burden.
Conclusion
The preclinical data for this compound demonstrate its potent and selective dual inhibition of HER2 and EGFR. This activity translates to significant anti-tumor efficacy in a range of in vitro and in vivo cancer models, including those resistant to other therapies and in the challenging setting of brain metastases. These findings provide a strong rationale for the clinical development of this compound in patients with HER2- and/or EGFR-driven malignancies.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Intracranial xenograft [bio-protocol.org]
- 11. Establishing Intracranial Brain Tumor Xenografts With Subsequent Analysis of Tumor Growth and Response to Therapy using Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
TAK-285: A Technical Guide for HER2-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TAK-285, a potent, orally bioavailable, small-molecule dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant antitumor activity in preclinical models of HER2-positive breast cancer, including models of brain metastasis, a common and challenging complication of this disease. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows relevant to the study of this compound.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor, selectively targeting the kinase domains of both HER2 and EGFR.[1][2] This dual inhibition blocks the downstream signaling cascades responsible for cell proliferation and survival, primarily the PI3K/Akt and MAPK pathways.[3][4] A critical feature of this compound is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump, a key component of the blood-brain barrier that often limits the efficacy of other targeted therapies in the central nervous system (CNS).[4][5][6] This characteristic allows this compound to penetrate the CNS more effectively, making it a promising agent for the treatment of HER2-positive brain metastases.[4][5][6] Furthermore, studies have suggested that sensitivity to this compound is inversely correlated with HER2 and HER3 expression levels and that the drug can overcome trastuzumab resistance.[7][8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a clear comparison of its activity across different assays and models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity Notes |
| HER2/ErbB2 | 17 | >10-fold more selective for HER2/EGFR than HER4.[1][2] |
| EGFR/HER1 | 23 | Weak inhibition against a panel of 88 other kinases.[3] |
| HER4/ErbB4 | 260 | --- |
| MEK1 | 1,100 | Less potent against other kinases.[1][2] |
| Aurora B | 1,700 | --- |
| Lck | 2,400 | --- |
| c-Met | 4,200 | --- |
| CSK | 4,700 | --- |
| Lyn B | 5,200 | --- |
| MEK5 | 5,700 | --- |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Key Feature | Assay Type | IC50 / GI50 (µM) |
| BT-474 | Breast Cancer | HER2-overexpressing | Growth Inhibition | 0.017[1][3] |
| BT-474 | Breast Cancer | HER2-overexpressing | HER2 Phosphorylation | 0.0093[3][4] |
| BT-474 | Breast Cancer | HER2-overexpressing | Akt Phosphorylation | 0.015[3][4] |
| BT-474 | Breast Cancer | HER2-overexpressing | MAPK Phosphorylation | <0.0063[3][4] |
| A-431 | Epidermoid Carcinoma | EGFR-overexpressing | Growth Inhibition | 1.1[3][4] |
| A-431 | Epidermoid Carcinoma | EGFR-overexpressing | EGFR Phosphorylation | 0.053[3][4] |
| MRC-5 | Normal Lung Fibroblast | Non-transformed | Growth Inhibition | 20[3][4] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Xenograft | Dosage | Duration | Efficacy (Tumor/Control Ratio) |
| Mouse | BT-474 (Breast Cancer) | 100 mg/kg, twice daily | 14 days | 29%[1] |
| Mouse | 4-1ST (Gastric Cancer) | 50 mg/kg, twice daily | 14 days | 44%[1] |
| Mouse | 4-1ST (Gastric Cancer) | 100 mg/kg, twice daily | 14 days | 11%[1] |
| Rat | 4-1ST (Gastric Cancer) | 6.25 mg/kg, twice daily | Not Specified | 38%[1] |
| Rat | 4-1ST (Gastric Cancer) | 12.5 mg/kg, twice daily | Not Specified | 14%[1] |
| Rat | 4-1ST (Gastric Cancer) | 25 mg/kg, twice daily | Not Specified | -12% (Regression)[1] |
| Rat | 4-1ST (Gastric Cancer) | 50 mg/kg, twice daily | Not Specified | -16% (Regression)[1] |
Visualizations: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.
Caption: this compound inhibits HER2/EGFR signaling pathways.
Caption: Workflow for in vivo xenograft studies.
Caption: Rationale for this compound efficacy in brain metastases.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this compound research.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified HER2 and EGFR kinase domains.
-
Methodology:
-
Protein Expression and Purification: The cytoplasmic domains of human HER2 and EGFR are expressed as tagged proteins (e.g., N-terminal DYKDDDD peptide tag) using a baculovirus expression system. The expressed kinases are then purified using affinity chromatography (e.g., anti-FLAG M2 affinity gel).[1]
-
Kinase Reaction: The kinase assays are performed in 96-well plates. The reaction mixture contains the purified kinase, a suitable substrate (e.g., a synthetic peptide), and radiolabeled [γ-³²P]ATP.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells.
-
Incubation and Termination: The reaction is incubated to allow for phosphorylation. The reaction is then terminated, and the phosphorylated substrate is separated from the free [γ-³²P]ATP.
-
Quantification: The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Cell Growth Inhibition Assay
-
Objective: To determine the 50% growth inhibitory concentration (GI50 or IC50) of this compound in various cancer cell lines.
-
Methodology:
-
Cell Seeding: Cells (e.g., BT-474, A-431) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9]
-
Data Analysis: Luminescence is read using a plate reader. The GI50/IC50 values are calculated by comparing the viability of treated cells to untreated (vehicle control) cells.[8]
-
Immunoblotting for Downstream Signaling
-
Objective: To assess the effect of this compound on the phosphorylation status of HER2, EGFR, and downstream signaling proteins like Akt and MAPK.
-
Methodology:
-
Cell Treatment: Sub-confluent cells are treated with various concentrations of this compound or a vehicle control for a short period (e.g., 2 hours).[8]
-
Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-HER2, anti-phospho-Akt). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH) are used for normalization.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.[8]
-
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., female BALB/c nu/nu) or rats are used.[1]
-
Tumor Inoculation: A suspension of human cancer cells (e.g., BT-474) is injected subcutaneously into the flank of the animals.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, typically once or twice daily, at various dose levels. The control group receives a vehicle solution.[1]
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is concluded after a set period or when tumors in the control group reach a specific size. The primary endpoint is often the tumor/control (T/C) ratio, which is the mean tumor volume of the treated group divided by the mean tumor volume of the control group, expressed as a percentage.[1]
-
Brain Metastasis Model
-
Objective: To assess the efficacy of this compound against HER2-positive breast cancer brain metastases.
-
Methodology:
-
Cell Line Engineering: BT-474 cells are engineered to express a reporter gene, such as luciferase, to allow for non-invasive imaging of tumor growth.[4][5]
-
Intracranial Injection: Anesthetized mice undergo a surgical procedure for the direct injection of the luciferase-expressing BT-474 cells into the brain.[4][5]
-
Treatment and Imaging: After a recovery period, treatment with this compound, a comparator drug (e.g., lapatinib), or vehicle is initiated. Tumor growth is monitored over time using bioluminescence imaging.[4][5]
-
Data Analysis: The bioluminescent signal intensity is quantified to determine the rate of tumor growth inhibition in the different treatment groups.[4][5]
-
Conclusion
This compound is a potent dual HER2/EGFR inhibitor with a compelling preclinical profile for the treatment of HER2-positive breast cancer. Its strong in vitro and in vivo activity, combined with its unique ability to cross the blood-brain barrier and evade Pgp efflux, positions it as a highly promising therapeutic candidate, particularly for patients with CNS metastases. The data and protocols summarized in this guide provide a comprehensive foundation for further research and development of this targeted agent. Phase I clinical trials have established its safety profile and maximum tolerated dose, warranting further investigation into its clinical efficacy.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 7. oncoscience.us [oncoscience.us]
- 8. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
TAK-285 blood-brain barrier penetration studies
An In-Depth Technical Guide to the Blood-Brain Barrier Penetration of TAK-285
For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) penetration of targeted therapies is critical, particularly for cancers with a propensity for brain metastases. This guide provides a detailed overview of the blood-brain barrier (BBB) penetration studies of this compound (also known as neratinib), a potent, orally active, dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).
Executive Summary
This compound has demonstrated enhanced CNS penetration in preclinical models compared to other HER2-targeted therapies like lapatinib and neratinib.[1] This characteristic is attributed to its high intrinsic permeability and its nature as a non-substrate for key efflux transporters at the BBB, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[2][3][4] While preclinical data in rats showed promising brain-to-plasma ratios, clinical studies in humans have confirmed its distribution into the cerebrospinal fluid (CSF), although concentrations may be below the threshold for biologically relevant target inhibition at the recommended phase 2 dose.[2][5]
Quantitative Data on BBB Penetration
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound's ability to cross the blood-brain barrier.
Table 1: In Vitro Permeability and Efflux
| Parameter | Model System | Value | Significance | Reference |
| Permeability | Caco-2 cells | High | Suggests good potential for passive diffusion across biological membranes. | [1][3] |
| Efflux Ratio | Caco-2 cells | 1.7 | An efflux ratio close to 1 indicates that the compound is not a significant substrate for efflux transporters like P-gp or BCRP. | [3] |
Table 2: Preclinical In Vivo BBB Penetration in Rats
| Parameter | Dosing | Value | Comparator(s) | Reference |
| Brain-to-Plasma AUC Ratio (Total) | Single oral administration | 0.202 | Lapatinib: 0.0243, Neratinib: 0.0263 | [3] |
| Unbound Brain-to-Blood Ratio (from Cmax) | 75 mg/kg, p.o. | 0.18 | - | [6] |
| Unbound Brain-to-Blood Ratio (from AUC) | 75 mg/kg, p.o. | 0.24 | - | [6] |
Table 3: Clinical CNS Distribution in Humans
| Parameter | Patient Population | Dose | Value | Note | Reference |
| Mean CSF:Plasma Unbound Concentration Ratio | Advanced cancer patients | 400 mg BID (RP2D) | 0.66 | Indicates a lack of a substantial barrier to human CNS penetration. | [7] |
| Steady-State Average Unbound CSF Concentration | Advanced cancer patients | 400 mg BID (RP2D) | Geometric Mean: 1.54 ng/mL (Range: 0.51-4.27 ng/mL) | This concentration was below the IC50 of 9.3 ng/mL for HER2 inhibition. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections describe the key experimental protocols used in the cited studies.
In Vitro Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model to predict intestinal absorption and BBB penetration of drug candidates.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a confluent monolayer with well-developed tight junctions, mimicking the barrier properties of the intestinal epithelium and, to an extent, the BBB.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption.
-
Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This indicates the extent of efflux.
-
-
Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). A ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.
-
Inhibitor Studies: To confirm the involvement of specific transporters like P-gp and BCRP, the transport studies are repeated in the presence of known inhibitors of these pumps (e.g., LY335979 for P-gp, Ko143 for BCRP).[3]
In Vivo Rat Brain Penetration Study
This type of study directly measures the concentration of a drug in the brain and plasma of a living organism.
-
Animal Model: Male rats with an intact blood-brain barrier are typically used.[3]
-
Drug Administration: A single oral dose of this compound, lapatinib, and neratinib is administered.
-
Sample Collection: At various time points post-administration, blood and brain tissue are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentrations of the drugs in plasma and brain homogenates are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The area under the concentration-time curve (AUC) is calculated for both brain and plasma. The brain-to-plasma AUC ratio is then determined to quantify the extent of brain penetration.[3]
In Vivo Microdialysis in Rats
Microdialysis is a sophisticated technique used to measure the unbound, pharmacologically active concentration of a drug in the extracellular fluid of a specific tissue, such as the brain.
-
Surgical Procedure: A microdialysis probe is surgically implanted into the brain of an anesthetized rat.
-
Perfusion: The probe is perfused with a physiological solution at a low flow rate (e.g., 0.5 µL/min).[6] Due to the adsorption of this compound to microdialysis tubing, the perfusion fluid was supplemented with 4% bovine serum albumin to improve recovery.[6]
-
Drug Administration: this compound is administered orally (e.g., 75 mg/kg).[6]
-
Dialysate Collection: The perfusate that exits the probe (the dialysate), containing a fraction of the unbound drug from the brain's extracellular fluid, is collected at regular intervals. Simultaneous blood samples are also taken.
-
Analysis: The concentration of this compound in the dialysate and blood is measured. The in vitro recovery rate of the probe is determined to calculate the actual unbound brain concentration.
-
Ratio Calculation: The unbound brain-to-blood concentration ratio is calculated based on Cmax and AUC values.[6]
Mandatory Visualizations
Signaling Pathway of this compound
This compound dually inhibits the HER2 and EGFR signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation in several cancers.
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Experimental Workflow for In Vivo BBB Penetration Study
The following diagram illustrates the typical workflow for assessing the brain penetration of a compound in a preclinical rodent model.
Caption: Workflow for assessing BBB penetration in preclinical models.
References
- 1. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 2. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 5. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verification of brain penetration of the unbound fraction of a novel HER2/EGFR dual kinase inhibitor (this compound) by microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Structural Analysis of TAK-285 Binding to the HER2 Kinase Domain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) by the dual HER2/EGFR inhibitor, TAK-285 (also known as Nertatinib). The document outlines the quantitative biochemical and structural data, details the experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with HER2 and other relevant kinases, as well as the crystallographic data for the HER2/TAK-285 complex.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Notes |
| HER2 | 17[1][2] | Potent inhibition of the primary target. |
| EGFR (HER1) | 23[1][2] | High affinity, demonstrating dual inhibitory action. |
| HER4 | 260[1][2] | Over 10-fold selectivity for HER2/EGFR over HER4. |
| MEK1 | 1,100[1][2] | Significantly lower potency. |
| Aurora B | 1,700[1][2] | Significantly lower potency. |
| c-Met | 4,200[1][2] | Significantly lower potency. |
| Lck | 2,400[1][2] | Significantly lower potency. |
| CSK | 4,700[1][2] | Significantly lower potency. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value (nM) | Notes |
| BT-474 | Growth Inhibition (GI50) | 17[1][2] | Human breast cancer cell line with HER2 overexpression. |
Table 3: Crystallographic Data for the HER2-TAK-285 Complex
| PDB ID | 3RCD[3] |
| Resolution | 3.21 Å[3] |
| R-Value Work | 0.224[3] |
| R-Value Free | 0.294[3] |
| Space Group | P 1 21 1 |
| Method | X-RAY DIFFRACTION[3] |
Experimental Protocols
This section details the methodologies used to obtain the structural and functional data for the interaction of this compound with HER2.
2.1. Protein Expression and Purification of the HER2 Kinase Domain
The cytoplasmic kinase domain of human HER2 (amino acids 676-1255) is expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[1] An N-terminal peptide tag (e.g., DYKDDDD) is typically included for purification.[1]
-
Lysis: Sf9 cells expressing the HER2 kinase domain are harvested and lysed in a suitable buffer containing detergents (e.g., Triton X-100) and protease inhibitors.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto an anti-FLAG M2 affinity gel column.[1]
-
Elution: After washing the column to remove non-specifically bound proteins, the HER2 kinase domain is eluted using a competitive peptide or by changing the buffer conditions (e.g., pH).
-
Further Purification: Size-exclusion chromatography is often employed as a final polishing step to ensure the homogeneity of the protein sample.
2.2. In Vitro Kinase Assay
The inhibitory activity of this compound against the purified HER2 kinase domain is determined using a radiolabeled kinase assay.[1]
-
Reaction Mixture: The assay is performed in 96-well plates. Each well contains the purified HER2 kinase domain, a substrate peptide (e.g., a generic tyrosine kinase substrate), and varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.[1]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane, followed by washing. The amount of incorporated radioactivity is quantified using a scintillation counter or a phosphorimager.
-
IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
2.3. X-ray Crystallography of the HER2-TAK-285 Complex
-
Crystallization: The purified HER2 kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL) and incubated with a molar excess of this compound. Crystallization is achieved by vapor diffusion, mixing the protein-inhibitor complex with a crystallization solution containing precipitants (e.g., polyethylene glycol), buffers, and salts.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[3]
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known kinase domain structure as a search model. The model of this compound is then built into the electron density map, and the entire complex is refined to yield the final structure.[3]
Visualizations
3.1. HER2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical HER2 signaling pathway leading to cell proliferation and survival, and the point of inhibition by this compound.
Caption: HER2 signaling pathway and mechanism of inhibition by this compound.
3.2. Experimental Workflow for Structural Analysis
The following diagram outlines the key steps in the experimental workflow for determining the crystal structure of the HER2-TAK-285 complex.
Caption: Experimental workflow for the structural analysis of HER2-TAK-285.
3.3. Logical Relationship of this compound's Selectivity
This diagram illustrates the selectivity profile of this compound for HER2/EGFR over other kinases.
Caption: Kinase selectivity profile of this compound.
References
TAK-285: A Technical Guide to its Selectivity for the HER Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of TAK-285, a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The following sections detail its inhibitory activity against the HER family of receptor tyrosine kinases, the experimental methodologies used to determine this selectivity, and the key signaling pathways modulated by this compound.
Quantitative Analysis of Kinase Inhibition
This compound demonstrates high affinity and potent inhibition of HER2 and EGFR, with significantly less activity against HER4. The 50% inhibitory concentrations (IC50) from in vitro kinase assays are summarized below, providing a clear quantitative representation of its selectivity.
| Kinase Target | IC50 (nM) | Relative Potency (HER2 vs. Target) |
| HER2 | 17[1][2][3][4] | 1x |
| EGFR (HER1) | 23[1][2][3][4] | 0.74x |
| HER4 | 260[1][3] | 0.065x |
As evidenced by the data, this compound is a potent inhibitor of both HER2 and EGFR, with IC50 values in the low nanomolar range.[2][5] Its selectivity for HER2 and EGFR is over 10-fold greater than for HER4.[1][3] Further studies have shown that this compound exhibits weak to no activity against a broader panel of kinases, highlighting its specificity for the HER family.[2] For instance, IC50 values for other kinases such as MEK1, c-Met, and Aurora B are in the micromolar range, specifically 1.1 μM, 4.2 μM, and 1.7 μM, respectively.[1][3]
Experimental Protocols
The determination of this compound's kinase inhibitory activity was primarily conducted through in vitro kinase assays. The following is a detailed methodology based on published studies.
HER2 and EGFR Kinase Assays
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HER2 and EGFR kinases.
1. Protein Expression and Purification:
-
The cytoplasmic domains of human HER2 (amino acids 676-1255) and human EGFR (amino acids 669-1210) were expressed as N-terminal DYKDDDD-tagged proteins.[1]
-
A baculovirus expression system was utilized for the production of these recombinant proteins.[1]
-
The expressed HER2 and EGFR kinase domains were subsequently purified using anti-FLAG M2 affinity gel.[1]
2. Kinase Reaction:
-
The kinase assays were performed in 96-well plates.[1]
-
The reaction mixture contained the purified kinase domain (HER2 or EGFR), a suitable substrate (e.g., a synthetic peptide), and radiolabeled [γ-³²P]ATP.[1]
-
This compound, at varying concentrations, was included in the reaction mixture to assess its inhibitory effect.
3. Measurement of Kinase Activity:
-
The incorporation of the radiolabeled phosphate from [γ-³²P]ATP into the substrate was measured to quantify kinase activity.
-
The amount of radioactivity was determined using a scintillation counter or a similar detection method.
4. IC50 Determination:
-
The percentage of kinase inhibition was calculated for each concentration of this compound.
-
The IC50 value, the concentration of this compound required to inhibit 50% of the kinase activity, was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on HER2 and EGFR disrupts downstream signaling cascades crucial for tumor cell proliferation and survival. The following diagrams illustrate the affected signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: HER2/EGFR signaling pathway inhibition by this compound.
The diagram above illustrates how this compound inhibits the activation of HER2 and EGFR at the cell membrane. This blockade prevents the initiation of downstream signaling through two major pathways: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. Both of these cascades, when activated, converge on the nucleus to promote cell proliferation, survival, and growth. By inhibiting the upstream receptors, this compound effectively shuts down these pro-tumorigenic signals.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
TAK-285 Early-Phase Clinical Trial Results: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early-phase clinical trial results for TAK-285, a novel dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The following sections detail the compound's mechanism of action, preclinical efficacy, and clinical pharmacology, safety, and preliminary efficacy data from Phase 1 studies.
Mechanism of Action
This compound is an orally bioavailable, small molecule that potently and selectively inhibits the kinase activities of both HER2 and EGFR.[1] Dimerization of the HER family of receptors, including HER1/EGFR and HER2, triggers an intracellular phosphorylation cascade that promotes cellular proliferation and survival in tumor cells.[1] By binding to and inhibiting EGFR and HER2, this compound can suppress tumor growth and angiogenesis.[2] Preclinical studies have shown that this compound is effective against tumor cells that are resistant to trastuzumab.[2] Furthermore, an inverse correlation has been observed between sensitivity to this compound and the expression of HER2 or HER3, suggesting that phospho-HER3 could be a potential biomarker for patient selection.[3] Unlike some other tyrosine kinase inhibitors, this compound is not a substrate for the P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, which may allow for better penetration of the blood-brain barrier.[4][5]
Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the HER2/EGFR signaling pathway.
Caption: this compound inhibits HER2/EGFR signaling.
Preclinical Data
In Vitro Kinase Inhibition
This compound has demonstrated potent inhibitory activity against HER2 and EGFR kinases.[6]
| Kinase Target | IC50 (nM) |
| HER2 | 17[7][8] |
| EGFR (HER1) | 23[7][8] |
| HER4 | 260[7][8] |
| MEK1 | 1,100[8] |
| Aurora B | 1,700[7][8] |
| Lck | 2,400[7][8] |
| c-Met | 4,200[7][8] |
| CSK | 4,700[7][8] |
| Lyn B | 5,200[8] |
| MEK5 | 5,700[7][8] |
| IC50: Half maximal inhibitory concentration |
In Vivo Antitumor Activity
Oral administration of this compound has shown significant dose-dependent tumor growth inhibition in various xenograft models.[7]
| Xenograft Model | Host | Dose (mg/kg, BID) | Tumor/Control (T/C) Ratio (%) |
| BT-474 (Breast Cancer) | Mouse | 100 | 29[7] |
| 4-1ST (Gastric Cancer) | Mouse | 50 | 44[7] |
| 4-1ST (Gastric Cancer) | Mouse | 100 | 11[7] |
| 4-1ST (Gastric Cancer) | Rat | 6.25 | 38[7] |
| 4-1ST (Gastric Cancer) | Rat | 12.5 | 14[7] |
| 4-1ST (Gastric Cancer) | Rat | 25 | -12 (regression)[7] |
| 4-1ST (Gastric Cancer) | Rat | 50 | -16 (regression)[7] |
| BID: Twice daily |
Early-Phase Clinical Trial Results
Two key Phase 1 studies have evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Experimental Protocols
The general design of the Phase 1 studies involved dose escalation to determine the maximum tolerated dose (MTD), followed by an expansion cohort at the MTD.[1][4]
Caption: Phase 1 Clinical Trial Workflow for this compound.
Patients with advanced refractory solid tumors were enrolled.[4] In the dose-escalation phase, patients received increasing doses of oral this compound in 28-day cycles.[4] Serial blood samples were collected for pharmacokinetic (PK) analysis, and in one study, cerebrospinal fluid (CSF) was also collected at steady-state.[4] Toxicities were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.[4] Tumor responses were assessed using Response Evaluation Criteria in Solid Tumors (RECIST).[9]
Pharmacokinetics
This compound demonstrated rapid oral absorption.[1][9] Plasma exposure at steady-state increased in a dose-proportional manner for doses ranging from 50 to 300 mg twice daily.[1]
| Parameter | Value | Study Population |
| Time to Maximum Concentration (Tmax) | 2-3 hours[9] | Patients with advanced cancer[9] |
| Half-life (t1/2) | ~10 hours (at steady-state)[4] | Patients with advanced cancer[4] |
| Accumulation | ~4-fold[4] | Patients with advanced cancer[4] |
| CSF:Plasma Unbound Concentration Ratio | 0.66[4] | Patients at RP2D[4] |
| CSF: Cerebrospinal Fluid; RP2D: Recommended Phase 2 Dose |
Safety and Tolerability
This compound was generally well-tolerated.[1][4] The Maximum Tolerated Dose (MTD) was established at 300 mg twice daily in one study and 400 mg twice daily in another.[1][4]
| Dose | Dose-Limiting Toxicities (DLTs) | Study |
| 400 mg BID | Grade 3 increased aminotransferases, Grade 3 decreased appetite[1] | Japanese Phase 1[1] |
| >400 mg BID | Diarrhea, hypokalemia, fatigue[9] | Multinational Phase 1[9] |
The most common adverse events reported in the multinational Phase 1 study at the 400 mg BID dose are listed below.
| Adverse Event | Frequency (%) |
| Fatigue | 37[4] |
| Diarrhea | 37[4] |
| Nausea | 28[4] |
| Rash (Grade 1/2) | 14[4] |
Preliminary Clinical Activity
In the Japanese Phase 1 study, a partial response was observed in one patient with parotid cancer who received 300 mg twice daily.[1][10] In the multinational Phase 1 study, the best response was stable disease for at least 12 weeks in 13 patients.[9]
Summary and Future Directions
Early-phase clinical trials of this compound have demonstrated a manageable safety profile, favorable pharmacokinetic properties including CNS penetration, and preliminary signs of antitumor activity in patients with advanced solid tumors. The established MTD and recommended Phase 2 dose provide a foundation for further clinical development. Future studies will be necessary to further evaluate the efficacy of this compound in specific patient populations, potentially guided by biomarkers such as HER2 and HER3 expression.
References
- 1. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 dose-escalation, pharmacokinetic, and cerebrospinal fluid distribution study of this compound, an investigational inhibitor of EGFR and HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAK-285 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of TAK-285, a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), in a cell culture setting. Detailed protocols for key experiments are provided to guide researchers in their in vitro studies.
Introduction
This compound is an orally bioavailable small molecule that acts as a dual kinase inhibitor of HER2 (ErbB2) and EGFR (ErbB1).[1] It has shown significant antitumor activity in preclinical models, particularly in tumors that overexpress HER2 or EGFR.[2][3] this compound inhibits the phosphorylation of these receptors, which can lead to the inhibition of downstream signaling pathways involved in cell proliferation and survival.[2][3] Notably, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, suggesting it may have utility in treating brain metastases.[4][5][6][7] The sensitivity of cancer cells to this compound has been linked to the expression levels of HER2 and HER3, with high levels of phosphorylated HER3 being a potential biomarker for sensitivity.[4][5][6]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of HER2 and EGFR, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[8] A key pathway affected is the HER2/HER3 signaling axis. Although HER3 has impaired kinase activity, it is a critical signaling partner for HER2. Upon HER2/HER3 dimerization, HER2 transphosphorylates HER3, creating docking sites for PI3K and leading to the potent activation of the PI3K/Akt pathway, a major driver of cell proliferation and survival.[4][5][6] this compound effectively blocks this transphosphorylation, thereby inhibiting this critical survival pathway.[4][5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting HER2/EGFR signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| HER2 | 17 | [3][8][9] |
| EGFR | 23 | [3][8][9] |
| HER4 | 260 | [8][9] |
| MEK1 | 1100 | [8][9] |
| Aurora B | 1700 | [8][9] |
| Lck | 2400 | [8][9] |
| c-Met | 4200 | [8][9] |
| CSK | 4700 | [8][9] |
| Lyn B | 5200 | [8][9] |
| MEK5 | 5700 | [8][9] |
Table 2: Cell Growth Inhibitory Activity of this compound
| Cell Line | Cancer Type | HER2 Status | GI50 (nM) | Reference |
| BT-474 | Breast Cancer | Overexpressing | 17 | [8][9] |
| A-431 | Skin Cancer | Not Overexpressing | 1100 | [2] |
| MRC-5 | Normal Lung Fibroblast | Not Applicable | 20000 | [2] |
Table 3: IC50 Values for Inhibition of Cellular Phosphorylation by this compound
| Cell Line | Target | IC50 (µM) | Reference |
| BT-474 | pHER2 | 0.0093 | [2] |
| BT-474 | pAkt | 0.015 | [2] |
| BT-474 | pMAPK | <0.0063 | [2] |
| A-431 | pEGFR | 0.053 | [2] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., BT-474, SK-BR-3, A-431)
-
Appropriate cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell counting solution (e.g., Cell Counting Kit-8) or a cell counter
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-30,000 cells/well and incubate for 24 hours.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.001 to 25 µmol/L).[2]
-
Treatment: Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubation: Incubate the plates for 3 to 7 days.[2]
-
Cell Viability Measurement:
-
Using a Cell Counter: Harvest cells by trypsinization and count the number of viable cells using a cell counter.[2]
-
Using a Viability Reagent: Add the cell counting solution to each well according to the manufacturer's instructions and measure the absorbance with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the GI50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: Cell Growth Inhibition Assay
Caption: Workflow for determining the GI50 of this compound.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of HER2, EGFR, and downstream signaling proteins like Akt and MAPK.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
6-well or 48-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pHER2, anti-HER2, anti-pAkt, anti-Akt, anti-pMAPK, anti-MAPK, anti-pEGFR, anti-EGFR, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^5 cells/well in a 48-well plate) and allow them to attach overnight.[2] Treat the cells with various concentrations of this compound (e.g., 6.25 to 200 nmol/L) or DMSO for a specified time (e.g., 2 hours).[2] For EGFR phosphorylation analysis in some cell lines, stimulation with EGF (e.g., 100 ng/mL) may be required.[2]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay (General Protocol)
This protocol provides a general framework for assessing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Apoptosis is a complex process, and it is often recommended to use multiple assays to confirm the results.[10]
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both the adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Logical Relationship: Apoptosis Assay Interpretation
Caption: Interpretation of flow cytometry data from an Annexin V/PI apoptosis assay.
References
- 1. Facebook [cancer.gov]
- 2. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound | Semantic Scholar [semanticscholar.org]
- 7. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Preparation of TAK-285 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-285 is a potent and selective dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including cell-based assays and in vivo studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's high solubility in this solvent.[1][2][4][5] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions in DMSO.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 547.96 g/mol | [1][4][6] |
| Molecular Formula | C₂₆H₂₅ClF₃N₅O₃ | [4][5][6] |
| CAS Number | 871026-44-7 | [1][4][5][7] |
| Appearance | White to light yellow solid | [2] |
| Solubility in DMSO | ≥27.4 mg/mL | [4][8] |
| ≥50 mg/mL (91.25 mM) | [2] | |
| 110 mg/mL (200.74 mM) | [1] | |
| 30 mg/mL | [5] | |
| Storage (Solid) | -20°C for up to 3 years | [1][7] |
| Storage (Stock Solution) | -20°C for several months; -80°C for up to 2 years | [2][4][9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
-
Personal protective equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
-
Preparation and Pre-Weighing:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
In a well-ventilated area, and using appropriate PPE, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.48 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 547.96 g/mol = 0.00548 g = 5.48 mg
-
-
-
-
Dissolution in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]
-
Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
-
Aiding Solubilization (if necessary):
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C. For long-term storage (up to 2 years), -80°C is recommended.[2] Stock solutions stored at -20°C should be used within a few months.[4]
-
Preparation of Working Solutions
When preparing working solutions for cell culture or other aqueous-based assays, it is important to avoid precipitation of the compound.
-
Serial Dilutions: If serial dilutions are required, it is best to perform these in DMSO before adding the final diluted solution to the aqueous medium.
-
Final Dilution: To minimize precipitation, dilute the DMSO stock solution into the aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[10] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualized Workflow and Signaling Pathway
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: this compound inhibits EGFR and HER2 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. raybiotech.com [raybiotech.com]
- 9. glpbio.com [glpbio.com]
- 10. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for BT-474 Xenograft Model Using TAK-285
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BT-474 human breast cancer cell line is a cornerstone for in vivo studies of HER2-positive breast cancer. These cells are characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2), as well as positivity for estrogen (ER) and progesterone (PR) receptors.[1][2][3][4] This profile makes the BT-474 xenograft model particularly relevant for investigating targeted therapies against the HER2 signaling pathway. This compound is a potent and selective, orally active dual inhibitor of HER2 and Epidermal Growth Factor Receptor (EGFR) kinases.[5][6][7] Notably, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, suggesting it may have enhanced activity in treating brain metastases.[8][9]
These application notes provide a detailed protocol for establishing a BT-474 subcutaneous xenograft model and for evaluating the anti-tumor efficacy of this compound.
Signaling Pathway of this compound Inhibition
This compound inhibits the tyrosine kinase activity of both HER2 and EGFR. In HER2-overexpressing cancer cells like BT-474, this dual inhibition blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and tumor growth.
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Experimental Protocols
Cell Culture
BT-474 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. It is important to note that BT-474 cells grow in clusters and have a relatively slow doubling time.[2]
Animal Model
-
Mouse Strain: Immunocompromised mice are required for xenograft studies. Commonly used strains include Athymic Nude, SCID, or NSG mice.
-
Estrogen Supplementation: BT-474 tumors are hormone-dependent. Therefore, estrogen supplementation is critical for robust tumor growth. This is typically achieved by implanting a 17β-estradiol pellet (e.g., 0.72 mg, 60-90 day release) subcutaneously in the dorsal neck region a few days prior to cell implantation.
Xenograft Establishment
-
Cell Preparation: Harvest BT-474 cells during the exponential growth phase. Prepare a single-cell suspension.
-
Cell Count and Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Injection Suspension: Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel. The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL. A typical injection dose ranges from 1 x 10^6 to 2.5 x 10^7 cells per mouse.[10]
-
Implantation: Inject the cell suspension subcutaneously into the right flank of the mice.
Tumor Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 150-250 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Dose: A reported effective dose of this compound is 100 mg/kg, administered twice daily (BID).[1]
-
Route: this compound is orally bioavailable and should be administered by oral gavage.
-
Vehicle: A common vehicle for oral administration of small molecules in mice is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
-
Control Group: The control group should receive the vehicle only.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Ethical endpoints for euthanasia should be established, such as tumor volume exceeding a certain limit (e.g., 2000 mm³) or significant body weight loss.
Experimental Workflow
Caption: Experimental workflow for the BT-474 xenograft model with this compound treatment.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Target | IC50 (nM) |
| BT-474 | HER2 | 17 |
| N/A | EGFR | 23 |
Data from Selleck Chemicals and MedchemExpress.[6][7][11]
In Vivo Efficacy of this compound in BT-474 Xenograft Model
| Treatment Group | Dose | Administration Route | T/C (%)* |
| Vehicle Control | - | Oral Gavage | 100 |
| This compound | 100 mg/kg BID | Oral Gavage | 29 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. Data from Nakayama et al., 2013.[1]
Conclusion
The BT-474 xenograft model provides a robust platform for evaluating the in vivo efficacy of HER2-targeted therapies. The dual HER2/EGFR inhibitor, this compound, has demonstrated significant anti-tumor activity in this model. The detailed protocols and data presented herein offer a comprehensive guide for researchers aiming to replicate and build upon these findings in their drug development efforts. Careful attention to the specific requirements of the BT-474 cell line, particularly the need for estrogen supplementation, is crucial for successful study execution.
References
- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altogenlabs.com [altogenlabs.com]
- 10. BT474 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-HER2 Inhibition by TAK-285 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of TAK-285, a dual EGFR and HER2 kinase inhibitor, in reducing HER2 phosphorylation in cancer cell lines. The following procedures outline the necessary steps from cell culture and treatment to Western blot analysis and data interpretation.
This compound is an orally available small molecule that inhibits the kinase activity of both human epidermal growth factor receptor 1 (EGFR) and 2 (HER2).[1] By binding to and inhibiting these receptors, this compound can suppress tumor growth and angiogenesis in tumors that overexpress EGFR and/or HER2.[1][2] This protocol is designed to specifically measure the inhibition of HER2 phosphorylation at key tyrosine residues (e.g., Tyr1221/1222 or Tyr1248) as a marker of this compound activity.[3][4]
Experimental Protocols
This protocol is optimized for HER2-overexpressing breast cancer cell lines such as SK-BR-3 or BT-474.
I. Cell Culture and this compound Treatment
-
Cell Culture: Culture HER2-overexpressing cells (e.g., SK-BR-3, BT-474) in appropriate media and conditions until they reach 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of HER2 phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
II. Protein Lysate Preparation
Proper sample preparation is critical for preserving the phosphorylation state of proteins.[5]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors immediately before use.[5][6][7] A common recipe is provided in the table below. Keep the buffer on ice.[5]
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add the ice-cold lysis buffer to the dish.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Electrophoresis:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Samples can be used immediately or stored at -20°C.
-
III. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8] PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[8]
-
Blocking:
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phosphoprotein detection, it is advisable to use Bovine Serum Albumin (BSA) or other non-milk-based blocking agents, as milk contains phosphoproteins like casein that can increase background.[5][8]
-
Incubate the membrane in 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-HER2 (e.g., anti-p-HER2 Tyr1221/1222) in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
IV. Stripping and Reprobing for Total HER2 and Loading Control
To normalize the p-HER2 signal, it is essential to probe for total HER2 and a loading control (e.g., β-actin or GAPDH) on the same membrane.[9]
-
Stripping:
-
Washing: Wash the membrane extensively with TBST to remove the stripping buffer and antibodies.
-
Re-blocking and Reprobing:
-
Repeat the blocking step as described above.
-
Incubate the membrane with the primary antibody for total HER2.
-
Follow the subsequent steps for secondary antibody incubation and detection.
-
The membrane can be stripped and reprobed again for a loading control.
-
V. Data Analysis
-
Densitometry: Quantify the band intensities for p-HER2, total HER2, and the loading control using image analysis software.
-
Normalization:
-
Normalize the p-HER2 signal to the total HER2 signal for each sample.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
-
Graphical Representation: Plot the normalized p-HER2 levels against the concentration of this compound to visualize the dose-dependent inhibition.
Data Presentation
The following tables provide a summary of recommended reagents and their concentrations for this protocol.
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Components |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS |
| Inhibitors (add fresh) | Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate, sodium fluoride) |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol |
| TBST (Wash Buffer) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% BSA in TBST |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Recommended Dilution | Incubation Time |
| Anti-p-HER2 (Tyr1221/1222) | Rabbit | 1:1000 | Overnight at 4°C |
| Anti-Total HER2 | Mouse | 1:1000 | 2 hours at RT or Overnight at 4°C |
| Anti-β-actin | Mouse | 1:5000 | 1 hour at RT |
| Anti-Rabbit IgG (HRP-conjugated) | Goat | 1:2000 - 1:10000 | 1 hour at RT |
| Anti-Mouse IgG (HRP-conjugated) | Goat | 1:2000 - 1:10000 | 1 hour at RT |
Visualization of Pathways and Workflows
Caption: this compound inhibits HER2 autophosphorylation and downstream signaling.
Caption: Workflow for Western blot analysis of p-HER2 after this compound treatment.
References
- 1. Facebook [cancer.gov]
- 2. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ErbB2 (HER-2) (Tyr1221, Tyr1222) Polyclonal Antibody (PA5-40277) [thermofisher.com]
- 4. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for Determining Cell Viability Following TAK-285 Treatment
Introduction
TAK-285 is an orally bioavailable, small-molecule dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] These receptor tyrosine kinases are often overexpressed in various cancers and play a crucial role in tumor cell proliferation and survival.[1][3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of both EGFR and HER2, thereby blocking downstream signaling pathways and leading to an inhibition of tumor growth.[1][2][4] Notably, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, which may allow it to effectively cross the blood-brain barrier, suggesting potential utility in treating brain metastases.[1][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines using common cell viability assays.
Principle of Cell Viability Assays
Cell viability assays are essential tools for assessing the effects of therapeutic compounds on cell proliferation and health. Most common methods rely on measuring the metabolic activity of a cell population. A decrease in metabolic activity is proportional to the number of viable cells.
-
Tetrazolium Salt-Based Assays (e.g., MTT, MTS): These colorimetric assays utilize a water-soluble tetrazolium salt (e.g., yellow MTT) that is reduced by mitochondrial dehydrogenases in metabolically active cells into an insoluble, colored formazan product (e.g., purple formazan).[7][8][9] The formazan is then solubilized, and the color intensity, which is directly proportional to the number of viable cells, is measured using a spectrophotometer.[7][9]
-
Luminescent Assays (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[10][11] The assay reagent lyses the cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal that is proportional to the number of viable cells in the culture.[10][11] This "add-mix-measure" format is particularly suited for high-throughput screening.[10]
Data Presentation: Efficacy of this compound
The following tables summarize the inhibitory concentrations of this compound against various cancer cell lines as reported in the literature. This data is crucial for selecting appropriate cell lines and designing effective dose-response experiments.
Table 1: In Vitro Inhibitory Activity of this compound on Kinases
| Target | IC50 (nm) |
| HER2 | 17[2][4][5] |
| EGFR | 23[2][4][5] |
| HER4 | 260[2][4] |
| MEK1 | 1100[2] |
| Aurora B | 1700[2] |
Table 2: Growth Inhibitory Effect (IC50/GI50) of this compound on Various Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2/EGFR Status | IC50 / GI50 (µM) |
| BT-474 | Breast Cancer | HER2 Overexpression | 0.017[2][5] |
| NCI-N87 | Gastric Cancer | HER2 Overexpression | 0.077[5] |
| SK-BR-3 | Breast Cancer | HER2 Overexpression | 0.11[5] |
| Calu-3 | Lung Cancer | HER2 Overexpression | 0.47[5] |
| PC3 | Prostate Carcinoma | - | 0.001 - 0.0073 (derivatives)[12][13] |
| 22RV1 | Prostate Carcinoma | - | 0.0008 - 0.0028 (derivatives)[12][13] |
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR and HER2 signaling pathways.
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Logical Relationship of this compound Action and Assay Outcome
Caption: Cause-and-effect relationship in the this compound viability assay.
Experimental Protocols
Here are detailed protocols for two common cell viability assays. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers a more sensitive, luminescent readout with a simpler procedure.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[7][8][14] It measures the metabolic activity of cells, which reflects the number of viable cells.
Materials:
-
Selected cancer cell line (e.g., BT-474)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7][9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[15]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm[7][9]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. A typical starting density is 5,000-10,000 cells/well.[15][16]
-
Include wells with medium only to serve as a background control.[14]
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.[9]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).
-
Prepare a vehicle control (medium with the same final DMSO concentration as the treated wells).
-
Carefully remove the medium from the wells and replace it with 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[7][9]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[7][8]
-
-
Data Acquisition:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as a marker of cell viability.[10][11][17]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)[17]
-
CellTiter-Glo® Reagent[10]
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding and Treatment:
-
Seed 100 µL of cell suspension in an opaque-walled 96-well plate. Include control wells with medium only for background measurement.[11][17]
-
Incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound and a vehicle control as described in the MTT protocol.
-
Treat the cells and incubate for the desired duration (e.g., 72 hours).
-
-
Assay Execution:
-
Signal Stabilization and Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" control wells from all other experimental wells.[8]
-
Calculate Percent Viability: Express the results as a percentage of the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Determine IC50: Plot the percent viability against the log concentration of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
Application Notes and Protocols: Establishing a Trastuzumab-Resistant Cell Line for TAK-285 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a trastuzumab-resistant HER2-positive cancer cell line and subsequently testing the efficacy of TAK-285, a dual HER2/EGFR kinase inhibitor.
Introduction
Trastuzumab, a humanized monoclonal antibody targeting the human epidermal growth factor receptor 2 (HER2), is a cornerstone of therapy for HER2-positive breast and gastric cancers.[1][2] However, a significant number of patients either present with intrinsic resistance or develop acquired resistance to trastuzumab, posing a major clinical challenge.[3][4][5] Understanding the mechanisms of resistance and developing novel therapeutic strategies to overcome it are critical areas of research.
One common mechanism of acquired resistance involves the continuous activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, despite HER2 blockade by trastuzumab.[5][6][7] This can be due to a variety of molecular alterations, including mutations in pathway components, crosstalk with other receptor tyrosine kinases like EGFR and HER3, or the expression of a truncated form of HER2 (p95HER2) that lacks the trastuzumab binding site.[1][8]
This compound is an orally bioavailable, potent, and selective dual inhibitor of HER2 and epidermal growth factor receptor (EGFR) tyrosine kinases.[9][10][11] Its mechanism of action, targeting the intracellular kinase domain, makes it a promising candidate for overcoming trastuzumab resistance.[9] Notably, this compound has also been shown to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[12][13]
This document outlines a detailed protocol for generating a trastuzumab-resistant HER2-positive cancer cell line through continuous, long-term exposure to the antibody. It then provides a protocol for evaluating the in vitro efficacy of this compound against this resistant cell line.
Experimental Protocols
Protocol 1: Establishment of a Trastuzumab-Resistant Cell Line
This protocol describes the generation of an acquired trastuzumab resistance model by culturing a HER2-positive cancer cell line with gradually increasing concentrations of trastuzumab.
Materials:
-
HER2-positive cancer cell line (e.g., BT-474, SKBR-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trastuzumab (Herceptin®)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Parental Cell Line Culture:
-
Thaw and culture the parental HER2-positive cancer cell line in complete cell culture medium.
-
Maintain the cells in a 37°C, 5% CO2 incubator, passaging them as they reach 80-90% confluency.
-
-
Determination of Trastuzumab IC50 (Optional but Recommended):
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with a serial dilution of trastuzumab (e.g., 0.01 to 100 µg/mL).
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTS, MTT).
-
Calculate the half-maximal inhibitory concentration (IC50) of trastuzumab for the parental cell line. This will serve as a starting point for generating resistance.
-
-
Induction of Trastuzumab Resistance:
-
Initiate treatment of the parental cell line with a low concentration of trastuzumab, typically starting at or below the IC20 (the concentration that inhibits growth by 20%). A starting concentration of 1-5 µg/mL is often used.[14]
-
Culture the cells in the continuous presence of this concentration of trastuzumab, changing the medium every 2-3 days.
-
Initially, a significant reduction in cell proliferation and an increase in cell death will be observed.
-
Continue to culture the surviving cells. As the cells adapt and resume proliferation, gradually increase the concentration of trastuzumab in a stepwise manner (e.g., by 1.5-2 fold increments).[14]
-
This process of dose escalation can take several months (typically 6-12 months).[14][15]
-
-
Characterization and Maintenance of the Resistant Cell Line:
-
Once the cells are able to proliferate steadily in a high concentration of trastuzumab (e.g., 20-50 µg/mL), the resistant cell line is established.
-
Confirm the resistance phenotype by performing a cell viability assay comparing the parental and resistant cell lines across a range of trastuzumab concentrations. The IC50 for the resistant line should be significantly higher than that of the parental line.
-
The established resistant cell line should be maintained in culture medium containing a maintenance dose of trastuzumab (e.g., 10-20 µg/mL) to ensure the stability of the resistant phenotype.
-
It is recommended to cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Testing the Efficacy of this compound in Trastuzumab-Resistant Cells
This protocol details the in vitro assessment of this compound's anti-proliferative activity in the established trastuzumab-resistant cell line compared to the parental, sensitive cell line.
Materials:
-
Parental HER2-positive cancer cell line
-
Established trastuzumab-resistant HER2-positive cancer cell line
-
Complete cell culture medium
-
This compound (powder, to be dissolved in DMSO to create a stock solution)
-
Trastuzumab
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagents (e.g., MTS, MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both the parental and the trastuzumab-resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
For the resistant cell line, use a complete medium containing the maintenance dose of trastuzumab.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range for in vitro testing is 0.01 to 10 µM.[10][11]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (medium with the highest concentration of DMSO used for this compound dilution)
-
Trastuzumab treatment (as a control for resistance)
-
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
After the incubation period, assess cell viability using a standard method such as the MTS or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value for this compound in both the parental and the resistant cell lines using non-linear regression analysis.
-
Data Presentation
Table 1: Characterization of Trastuzumab-Resistant Cell Line
| Cell Line | Trastuzumab IC50 (µg/mL) | Fold Resistance | Doubling Time (hours) | HER2 Expression (Relative to Parental) |
| Parental BT-474 | 5.8 | 1 | 30 | 1.0 |
| Trastuzumab-Resistant BT-474 (BT-474-TR) | 85.3 | 14.7 | 34 | 0.9 |
Table 2: In Vitro Efficacy of this compound against Trastuzumab-Sensitive and -Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Trastuzumab IC50 (µg/mL) |
| Parental BT-474 | 18.5 | 5.8 |
| Trastuzumab-Resistant BT-474 (BT-474-TR) | 25.1 | 85.3 |
Visualizations
Caption: HER2 signaling pathway and points of inhibition by trastuzumab and this compound.
Caption: Experimental workflow for developing and testing a trastuzumab-resistant cell line.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents [frontiersin.org]
- 9. Facebook [cancer.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 13. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 14. Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Assessing TAK-285 Efficacy in 3D Cell Culture Models
Introduction
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models, such as spheroids and organoids, represents a significant advancement in preclinical drug discovery.[1][2] 3D cultures more accurately mimic the complex in vivo microenvironment, including cell-cell and cell-matrix interactions, nutrient gradients, and gene expression patterns, thereby providing a more physiologically relevant platform for evaluating therapeutic efficacy.[3][4] TAK-285 is an orally bioavailable, potent, and selective dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[5][6][7] Overexpression of HER2 and/or EGFR is a key driver in several cancers, making them critical therapeutic targets.[8][9] This document provides detailed protocols for assessing the efficacy of this compound in 3D spheroid models.
Mechanism of Action: this compound
This compound is an ATP-competitive inhibitor that targets the intracellular kinase domains of HER2 and EGFR.[5][6] By binding to these receptors, this compound blocks downstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10][11][12] This inhibition can lead to reduced tumor growth and angiogenesis.[7] Notably, this compound has demonstrated the ability to cross the blood-brain barrier and is not a substrate for the P-glycoprotein (Pgp) efflux pump, suggesting its potential utility in treating brain metastases.[13][14][15]
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against key kinases and its growth inhibitory effect on a HER2-overexpressing cell line.
| Target | Assay Type | IC50 / GI50 (nM) | Reference |
| HER2 (ErbB2) | Kinase Assay | 17 | [5][6][14] |
| EGFR (HER1) | Kinase Assay | 23 | [5][6][14] |
| HER4 (ErbB4) | Kinase Assay | 260 | [5][6] |
| BT-474 Cells | Growth Inhibition | 17 | [5] |
| Akt Phosphorylation | Cellular Assay | 15 | [14] |
| MAPK Phosphorylation | Cellular Assay | <6.3 | [14] |
Signaling Pathway Visualization
The following diagram illustrates the HER2 signaling pathway and the inhibitory action of this compound.
Caption: HER2 signaling pathway and this compound mechanism of action.
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing this compound efficacy involves generating 3D spheroids, treating them with the compound, and subsequently analyzing cell viability and specific biomarkers through imaging.
Caption: General workflow for assessing this compound efficacy in 3D spheroids.
Protocol 1: 3D Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform 3D spheroids using the hanging drop method, which is cost-effective and facilitates reproducible spheroid size.[16][17][18]
Materials:
-
HER2-overexpressing cancer cell line (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.05%)
-
60 mm or 100 mm tissue culture dishes
-
Hemacytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to approximately 90% confluency. Wash the monolayer twice with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.[16]
-
Neutralization & Counting: Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the pellet in fresh medium, and count the cells.[16]
-
Cell Suspension Adjustment: Adjust the cell concentration to 2.5 x 10^6 cells/mL in complete medium.[19]
-
Hanging Drop Preparation:
-
Incubation: Carefully place the inverted lid back onto the PBS-filled dish. Incubate at 37°C in a 5% CO2, 95% humidity incubator.[19]
-
Spheroid Formation: Monitor spheroid formation daily. Aggregates typically form within 24-72 hours.[16] Once formed, spheroids can be harvested for subsequent experiments by gently washing them from the lid into a low-attachment plate.
Protocol 2: this compound Efficacy Assessment via Cell Viability Assay
This protocol uses a luminescence-based ATP assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which is specifically designed for robust lytic penetration of spheroids to measure cell viability.[20][21]
Materials:
-
Pre-formed spheroids in a 96-well low-attachment plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® 3D Reagent
-
Luminometer
Procedure:
-
Spheroid Plating: Transfer single, uniform spheroids into the wells of a 96-well ultra-low attachment plate containing 100 µL of fresh medium per well.
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add 100 µL of the this compound dilutions (or vehicle control) to the appropriate wells to achieve the final desired concentrations.
-
Incubation: Treat the spheroids for a predetermined period (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.[20]
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[20]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to determine the IC50 value of this compound.
Protocol 3: Immunofluorescence Staining of Spheroids
This protocol allows for the visualization and quantification of specific protein markers within the 3D spheroid structure, such as proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved Caspase-3).[22][23]
Materials:
-
Treated and untreated spheroids
-
PBS
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.5% Triton™ X-100 in PBS
-
Blocking Solution: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved Caspase-3)
-
Fluorescently-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Confocal microscope
Procedure:
-
Spheroid Collection: Gently collect spheroids from each treatment condition into microcentrifuge tubes.
-
Fixation: Carefully remove the medium and add 4% PFA. Fix for 1-2 hours at room temperature. Note: Fixation is a critical step to preserve spheroid morphology.[23]
-
Washing: Gently wash the spheroids three times with PBS, allowing them to settle by gravity between washes.
-
Permeabilization: Add the permeabilization solution and incubate for 20-30 minutes at room temperature to allow antibody access to intracellular targets.[23]
-
Blocking: Wash three times with PBS. Add blocking solution and incubate for 1-2 hours at room temperature to reduce non-specific antibody binding.[23][24]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking solution. Remove the blocking solution and add the primary antibody solution to the spheroids. Incubate overnight at 4°C on a gentle rocker.[24]
-
Secondary Antibody Incubation: Wash the spheroids three times with PBS. Dilute the fluorescently-conjugated secondary antibody and a nuclear counterstain in blocking solution. Incubate for 2-4 hours at room temperature, protected from light.
-
Imaging: Wash three times with PBS. Mount the spheroids on a slide or in an imaging-compatible plate. Image the spheroids using a confocal or light-sheet microscope for 3D reconstruction and analysis.[24]
References
- 1. assaygenie.com [assaygenie.com]
- 2. 7 Tips for Successful Development of 3D Cell Culture Assays | Technology Networks [technologynetworks.com]
- 3. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 16. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 20. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 21. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.com]
- 22. Automated Immunofluorescence Staining and Imaging of Breast Cancer Spheroids (technote) - PFI [proteinfluidics.com]
- 23. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 24. Quantitative three-dimensional evaluation of immunofluorescence staining for large whole mount spheroids with light sheet microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of TAK-285 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment of TAK-285, a potent dual inhibitor of HER2 and EGFR kinases, when used in combination with standard chemotherapy agents. Due to the limited availability of published data on this compound in direct combination with chemotherapy, this document leverages analogous data from studies on dacomitinib, a structurally and mechanistically similar pan-HER inhibitor, to illustrate the potential synergistic effects and provide exemplary protocols.
Introduction
This compound is an orally bioavailable small molecule that targets both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1] By inhibiting these receptor tyrosine kinases, this compound has the potential to arrest tumor growth and induce apoptosis in cancer cells that overexpress these receptors.[1] Combining targeted therapies like this compound with conventional chemotherapy is a promising strategy to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[2] These notes outline the methodologies to evaluate the in vitro synergistic, additive, or antagonistic effects of this compound with common chemotherapeutic agents such as paclitaxel, doxorubicin, and cisplatin.
Data Presentation
The following tables summarize hypothetical quantitative data for the combination of this compound with various chemotherapy agents, based on analogous studies with the pan-HER inhibitor dacomitinib. These tables are intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cell Viability (IC50) of this compound and Chemotherapy Agents as Single Agents
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) |
| SKOV3-TR | Ovarian Cancer | 25 | 50 | 150 | 5 |
| BT-474 | Breast Cancer | 17[3] | 10 | 100 | 2 |
| NCI-N87 | Gastric Cancer | 30 | 20 | 200 | 8 |
| PC3 | Prostate Cancer | 7.3[4] | 15 | 120 | 3 |
| 22RV1 | Prostate Cancer | 2.8[4] | 8 | 80 | 1.5 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
The Combination Index (CI) is used to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Chou-Talalay method is a common approach to calculate CI values.[5][6]
| Cell Line | Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| SKOV3-TR | This compound + Paclitaxel | 0.6 | 0.4 | 0.3 | Synergism |
| BT-474 | This compound + Doxorubicin | 0.7 | 0.5 | 0.4 | Synergism |
| NCI-N87 | This compound + Cisplatin | 0.8 | 0.6 | 0.5 | Synergism |
Signaling Pathway
This compound inhibits the phosphorylation of HER2 and EGFR, thereby blocking downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. The diagram below illustrates this mechanism of action.
Figure 1: this compound Signaling Pathway Inhibition.
Experimental Workflow
A typical workflow for assessing the in vitro combination effects of this compound and chemotherapy is depicted below.
Figure 2: In Vitro Drug Combination Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and chemotherapy, both alone and in combination.[4]
Materials:
-
Cancer cell lines (e.g., SKOV3-TR, BT-474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Paclitaxel, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination data, calculate the Combination Index (CI) using software like CompuSyn.[5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combinations.
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.[5]
Materials:
-
6-well plates
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drug combinations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Conclusion
The provided protocols and data templates offer a framework for the systematic in vitro evaluation of this compound in combination with chemotherapy. Based on analogous studies with similar pan-HER inhibitors, it is anticipated that this compound may exhibit synergistic effects with various chemotherapeutic agents in HER2 or EGFR-overexpressing cancer cell lines. Rigorous in vitro testing is a critical first step in the preclinical development of novel combination therapies.
References
- 1. Combining the anti-HER2 antibody trastuzumab with taxanes in breast cancer: results and trial considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Phase II Study of Dacomitinib (PF-00299804), an Irreversible Pan–Human Epidermal Growth Factor Receptor Inhibitor, Versus Erlotinib in Patients With Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of irreversible pan-HER tyrosine kinase inhibitors in the treatment of HER2-Positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-EGFR Inhibitor Dacomitinib Resensitizes Paclitaxel and Induces Apoptosis via Elevating Intracellular ROS Levels in Ovarian Cancer SKOV3-TR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dasatinib synergizes with doxorubicin to block growth, migration, and invasion of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TAK-285 Technical Support Center: Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of TAK-285, a potent dual inhibitor of HER2 and EGFR.[1][2] Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. However, it is practically insoluble in aqueous solutions, including water and phosphate-buffered saline (PBS).[1][3] For quantitative data, please refer to the solubility table below.
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in DMSO but insoluble in the aqueous environment of your cell culture medium.[1][3] When the DMSO concentration is significantly lowered by dilution, the this compound is no longer soluble and crashes out of solution. To prevent this, it is crucial to make serial dilutions and ensure the final concentration of DMSO in your experiment is kept low and consistent across all conditions.[4]
Q3: Can I dissolve this compound directly in water or PBS for my experiments?
A3: No, this compound is reported to be insoluble in water.[1][3] Attempting to dissolve it directly in aqueous buffers will result in an unusable suspension. A stock solution in an appropriate organic solvent, such as DMSO, must be prepared first.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: Is this compound suitable for oral administration in animal studies?
A5: Yes, this compound is orally active and has shown good oral bioavailability in animal models.[1] However, due to its poor aqueous solubility, a specific formulation is required for in vivo administration. Please refer to the In Vivo Formulation Protocol section for a detailed method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | 1. The solubility limit has been exceeded.2. The DMSO has absorbed moisture, reducing its solvating capacity.[1] | 1. Gently warm the solution at 37°C for 10-15 minutes and/or sonicate in an ultrasonic bath.[3]2. Ensure you are using fresh, anhydrous (moisture-free) DMSO.[1] |
| Cloudiness or precipitation upon dilution in cell culture media | 1. The aqueous solubility limit was exceeded upon dilution.2. The final DMSO concentration is too high, causing cellular toxicity. | 1. Perform serial dilutions of your DMSO stock in the cell culture medium. Add the diluted inhibitor to the cells dropwise while gently swirling the plate.2. Aim for a final DMSO concentration of less than 0.5% in your culture medium. Prepare your vehicle control with the same final DMSO concentration. |
| Inconsistent results in in vivo studies | 1. Inhomogeneous suspension leading to inaccurate dosing.2. Precipitation of the compound in the dosing vehicle. | 1. Ensure the formulation is a homogenous and stable suspension before each administration. Follow the detailed In Vivo Formulation Protocol provided below.2. Prepare the formulation fresh before each use and use it immediately.[1] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 50 mg/mL | 91.25 mM | [2] |
| DMSO | 110 mg/mL | 200.74 mM | [1] |
| Ethanol | 54 mg/mL | - | [1] |
| Water | Insoluble | - | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 547.96 g/mol ), add 182.5 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, warm the vial at 37°C for 10 minutes or sonicate to aid dissolution.[3]
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Formulation of this compound for Oral Administration in In Vivo Studies
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in animal models. This protocol is adapted from a common formulation for poorly soluble drugs.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water)
Procedure (for a 1 mL final volume):
-
Prepare a clarified stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 50 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. This will create a homogenous suspension.
-
Crucially, this formulation should be used immediately after preparation for optimal results. [1]
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound on the HER2/EGFR signaling pathway.
Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Optimizing TAK-285 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TAK-285 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small molecule that acts as a dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] It binds to the inactive conformation of EGFR and inhibits both HER2 and EGFR kinase activity, which can lead to the inhibition of tumor cell proliferation and angiogenesis.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Based on published data, a good starting point for cell growth inhibition assays is in the low nanomolar to low micromolar range. For instance, the GI50 for the HER2-overexpressing BT-474 cell line is approximately 17 nM.[2][4] It is recommended to perform a dose-response curve starting from as low as 1 nM up to 10 µM to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations up to 110 mg/mL (200.74 mM), but it is insoluble in water.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM or 20 mM). It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of this compound.[2] Stock solutions can be stored at -20°C or -80°C for extended periods. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q4: What are the known off-target effects of this compound?
A4: this compound exhibits high selectivity for HER2 and EGFR. However, at higher concentrations, it can inhibit other kinases. For example, the IC50 for HER4 is 260 nM.[2] It shows significantly less potency against other kinases such as MEK1, MEK5, c-Met, and Aurora B, with IC50 values in the micromolar range.[2][3] When interpreting results, especially at higher concentrations, it is important to consider potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 25 µM).[4] |
| Cell line resistance: The target cells may not overexpress HER2 or EGFR, or they may have downstream mutations that confer resistance. | Verify the expression levels of HER2 and EGFR in your cell line using techniques like Western Blot or flow cytometry. | |
| Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of the compound. | |
| Precipitation of this compound in culture medium | Low solubility: this compound is insoluble in aqueous solutions.[2] The final concentration in the medium may be too high, or the DMSO concentration may be too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep this compound in solution (typically 0.1-0.5%). Prepare intermediate dilutions in medium to avoid shocking the compound out of solution. Visually inspect the medium for any precipitate after adding the compound. |
| High background signal or unexpected results | Off-target effects: At higher concentrations, this compound can inhibit other kinases, leading to unexpected biological responses.[2] | Lower the concentration of this compound to a more specific range based on its IC50 values for HER2 and EGFR. If possible, use a more selective inhibitor as a control. |
| DMSO toxicity: The concentration of the DMSO vehicle may be too high, causing cellular stress or death. | Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration is consistent across all experimental conditions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / GI50 | Cell Line / Assay Condition | Reference |
| HER2 | 17 nM | Kinase Assay | [2] |
| EGFR | 23 nM | Kinase Assay | [2] |
| HER4 | 260 nM | Kinase Assay | [2] |
| BT-474 (Cell Growth) | 17 nM | Human Breast Cancer | [2][4] |
| A-431 (Cell Growth) | 1.1 µM | Human Epidermoid Carcinoma | [4] |
| p-HER2 Inhibition | 9.3 nM | BT-474 Cells | [4] |
| p-Akt Inhibition | 15 nM | BT-474 Cells | [4] |
| p-MAPK Inhibition | <6.3 nM | BT-474 Cells | [4] |
| p-EGFR Inhibition | 53 nM | A-431 Cells | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock. The final concentrations should range from 0.001 µM to 10 µM. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Western Blot for Phospho-HER2/EGFR
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Visualizations
Caption: this compound inhibits HER2 and EGFR signaling pathways.
Caption: General workflow for in vitro assays with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Navigating TAK-285 in Your Research: A Technical Support Guide
Welcome to the technical support center for TAK-285, a potent dual inhibitor of HER2 and EGFR. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound in cell culture media, offer troubleshooting advice for common experimental issues, and answer frequently asked questions.
Understanding this compound Stability in Cell Culture
Key Observations from In Vitro Studies:
-
Short-Term Experiments (24-72 hours): For assays within this timeframe, a single administration of this compound at the start of the experiment is common practice.
-
Long-Term Experiments (Beyond 72 hours): In studies involving continuous exposure for 5 days or more, researchers often replenish the cell culture medium with a fresh preparation of this compound every 2-3 days. This suggests that for prolonged experiments, the compound's efficacy may diminish over time in culture conditions.
Inference on Stability:
The common practice of replenishing this compound in long-term cell culture experiments suggests that the compound may have limited stability in aqueous media at 37°C. While a precise degradation rate is not documented, researchers should assume a gradual loss of active compound over several days.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results in multi-day assays. | Degradation of this compound in the cell culture medium over time. | For experiments lasting longer than 48-72 hours, consider a partial or full media change with freshly prepared this compound every 2-3 days to maintain a consistent effective concentration. |
| Precipitation of this compound in the cell culture medium. | Low solubility of this compound in aqueous solutions. The final DMSO concentration may be too low for the desired this compound concentration. | Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain this compound solubility, typically not exceeding 0.5%. When preparing the working solution, add the this compound stock solution to the pre-warmed medium with gentle mixing. |
| High background signal or off-target effects. | The concentration of this compound may be too high, leading to inhibition of other kinases. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Refer to published literature for effective concentration ranges. This compound has been shown to inhibit other kinases at higher concentrations. |
| Variable results between experiments. | Inconsistent preparation of this compound stock or working solutions. Repeated freeze-thaw cycles of the stock solution. | Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. Avoid multiple freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically prepared as a high-concentration stock solution in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for this compound?
A2: DMSO is the recommended solvent for preparing stock solutions. For preparing working solutions in cell culture media, the DMSO stock should be diluted to ensure the final DMSO concentration is non-toxic to the cells (generally ≤ 0.5%).
Q3: How often should I change the media containing this compound in my cell culture experiments?
A3: For experiments lasting longer than 72 hours, it is advisable to replenish the media with fresh this compound every 48 to 72 hours to ensure a consistent concentration of the active compound.
Q4: Is this compound stable in powder form?
A4: When stored correctly in a cool, dry place, this compound powder is stable. Refer to the manufacturer's instructions for specific storage recommendations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell Culture Treatment with this compound
-
Culture cells to the desired confluency in the appropriate cell culture medium.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the final working concentration of this compound by diluting the stock solution directly into pre-warmed cell culture medium. Ensure the final DMSO concentration is below the toxic threshold for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
For long-term experiments (>72 hours), repeat step 4 every 48-72 hours.
Visualizing Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for in vitro studies using this compound.
Caption: Simplified signaling pathway inhibited by this compound.
troubleshooting inconsistent results with TAK-285
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TAK-285, a dual inhibitor of HER2 and EGFR.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, ATP-competitive dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[2] It binds to the inactive conformation of EGFR.[1] By inhibiting these receptor tyrosine kinases, this compound can suppress tumor cell proliferation and tumor vascularization in tumors that overexpress HER2 or EGFR.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for HER2 and EGFR. It is significantly more potent against HER1/2 than HER4.[1][2] Its inhibitory activity against a panel of other kinases is weak.[4]
Q3: Is this compound a substrate for P-glycoprotein (P-gp)?
No, this compound is not a substrate for the P-gp efflux pump.[4][5][6] This property may allow for better penetration of the blood-brain barrier compared to P-gp substrate inhibitors and could be advantageous in models of brain metastasis.[4][6][7]
Q4: What are the recommended solvents and storage conditions for this compound?
For in vitro experiments, this compound can be dissolved in fresh DMSO.[1] For in vivo studies in mice, a formulation of 5% DMSO and 95% corn oil has been used.[1] Stock solutions can be stored at -20°C for one year or -80°C for two years.[2] It is recommended to use mixed solutions immediately for optimal results.[1]
Troubleshooting Inconsistent Results
Issue 1: Higher than expected IC50 values in cell-based assays.
Possible Cause 1: Compound Precipitation. this compound has low aqueous solubility. If the compound precipitates in your cell culture media, the effective concentration will be lower than intended.
-
Recommendation: Visually inspect your media for any signs of precipitation after adding this compound. Consider preparing a higher concentration stock in DMSO and using a serial dilution to reach the final desired concentration, ensuring the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.5%). Always use freshly prepared dilutions.
Possible Cause 2: Cell Line Characteristics. The sensitivity of a cell line to this compound is dependent on the expression levels of HER2 and EGFR.[4][8]
-
Recommendation: Confirm the HER2 and EGFR expression status of your cell lines using techniques like Western blot or flow cytometry. Include positive and negative control cell lines in your experiments to validate your assay. For example, BT-474 cells, which overexpress HER2, are highly sensitive to this compound.[1][2]
Possible Cause 3: Assay Duration. The observed potency of a compound can be influenced by the duration of the treatment.
-
Recommendation: The provided protocols suggest a continuous treatment for 5 days for cell viability assays.[1] Ensure your assay duration is consistent with established protocols. If you are using a shorter duration, you may observe a rightward shift in the dose-response curve.
Issue 2: Inconsistent results in animal xenograft studies.
Possible Cause 1: Poor Bioavailability due to Formulation. Improper formulation can lead to poor absorption and inconsistent plasma levels of this compound.
-
Recommendation: A validated oral formulation for mice is 50 μL of a 12.5 mg/mL DMSO stock solution mixed with 950 μL of corn oil.[1] Ensure the solution is homogenous before administration. The oral bioavailability has been reported to be high in mice and rats.[1]
Possible Cause 2: Variability in Tumor Growth. Inherent variability in the growth of xenograft tumors can mask the effect of the treatment.
-
Recommendation: Ensure that tumors are of a consistent size at the start of the treatment. Randomize animals into treatment and control groups. Increase the number of animals per group to increase statistical power.
Possible Cause 3: Adsorption to experimental apparatus. Studies have shown that this compound can adsorb to microdialysis tubing, which could potentially occur with other experimental equipment.[9]
-
Recommendation: When using sensitive detection methods, be aware of potential compound loss due to adsorption. Pre-treating tubing with a solution containing bovine serum albumin (BSA) has been shown to reduce this issue in microdialysis experiments.[9]
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / GI50 | Cell Line/Assay Condition |
| HER2 | 17 nM | Enzyme Assay[1][2] |
| EGFR | 23 nM | Enzyme Assay[1][2] |
| HER4 | 260 nM | Enzyme Assay[1][2] |
| MEK1 | 1.1 µM | Enzyme Assay[1][2] |
| Aurora B | 1.7 µM | Enzyme Assay[1][2] |
| Lck | 2.4 µM | Enzyme Assay[1][2] |
| c-Met | 4.2 µM | Enzyme Assay[1][2] |
| CSK | 4.7 µM | Enzyme Assay[1][2] |
| Lyn B | 5.2 µM | Enzyme Assay[1][2] |
| MEK5 | 5.7 µM | Enzyme Assay[1][2] |
| BT-474 cells | 17 nM (GI50) | Cell Growth Inhibition[1][2] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Animal | Dose | T/C Ratio (%) |
| BT-474 (Breast Cancer) | Mouse | 100 mg/kg, twice daily | 29[1] |
| 4-1ST (Gastric Cancer) | Mouse | 50 mg/kg, twice daily | 44[1] |
| 4-1ST (Gastric Cancer) | Mouse | 100 mg/kg, twice daily | 11[1] |
| 4-1ST (Gastric Cancer) | Rat | 6.25 mg/kg | 38[1] |
| 4-1ST (Gastric Cancer) | Rat | 12.5 mg/kg | 14[1] |
| 4-1ST (Gastric Cancer) | Rat | 25 mg/kg | -12 (regression)[1] |
| 4-1ST (Gastric Cancer) | Rat | 50 mg/kg | -16 (regression)[1] |
Experimental Protocols
Kinase Inhibition Assay
-
The cytoplasmic domains of human HER2 and EGFR are expressed and purified.[1]
-
Kinase assays are performed in 96-well plates using radiolabeled [γ-32P]ATP.[1]
-
Increasing concentrations of this compound are pre-incubated with the enzyme for 5 minutes at room temperature.[1]
-
The kinase reaction is initiated by adding ATP.[1]
-
After 10 minutes at room temperature, the reaction is stopped with 10% trichloroacetic acid.[1]
-
The phosphorylated proteins are captured on a harvest plate and washed with 3% phosphoric acid.[1]
-
Radioactivity is measured using a scintillation counter.[1]
-
IC50 values are calculated using nonlinear regression analysis.[1]
Cell Growth Inhibition Assay
-
Cells (e.g., BT-474) are seeded in appropriate culture plates.
-
Cells are treated continuously with various concentrations of this compound for 5 days.[1]
-
Live cell numbers are counted using a particle analyzer or other cell viability assays (e.g., MTT).[1]
Visualizations
Caption: this compound inhibits EGFR and HER2 signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 8. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Verification of brain penetration of the unbound fraction of a novel HER2/EGFR dual kinase inhibitor (this compound) by microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TAK-285 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAK-285 in animal studies. The information provided is intended to assist in managing potential toxicities and ensuring the successful execution of preclinical experiments.
I. Understanding this compound
This compound is an orally bioavailable, dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking these pathways, this compound can inhibit tumor growth and angiogenesis.[1] Preclinical studies have demonstrated its anti-tumor activity in various xenograft models.[2][3]
Signaling Pathway of this compound Target Inhibition
Caption: this compound inhibits EGFR and HER2 signaling pathways.
II. Troubleshooting Guides: Managing Common Toxicities
This section provides a question-and-answer format to address specific issues that may be encountered during in vivo studies with this compound.
A. Gastrointestinal Toxicity: Diarrhea
Question 1: My animals are experiencing diarrhea after this compound administration. What is the likely cause and how can I manage it?
Answer: Diarrhea is a common adverse event associated with tyrosine kinase inhibitors (TKIs) that target EGFR.[4][5] This is because EGFR signaling plays a role in maintaining the normal function of the gastrointestinal tract. Inhibition of this pathway can lead to increased chloride secretion into the intestinal lumen, resulting in diarrhea.[6]
Management Workflow for Diarrhea:
Caption: Workflow for managing diarrhea in animal studies.
Experimental Protocol: Loperamide Administration for TKI-Induced Diarrhea in Rodents
-
Objective: To manage diarrhea in rodents receiving this compound.
-
Agent: Loperamide hydrochloride.
-
Dosage and Administration:
-
Mice: A starting dose of 1-2 mg/kg administered subcutaneously (SC) or orally (PO) every 8-12 hours.
-
Rats: An initial dose of 0.15 mg/kg has been shown to be effective in blocking castor oil-induced diarrhea.[7] A dose of 1-2 mg/kg administered orally every 8-12 hours can be used as a starting point.
-
-
Important Considerations:
-
Monitor for signs of constipation and adjust dosing accordingly.
-
Ensure adequate hydration.
-
For prophylactic management, loperamide can be administered 30-60 minutes prior to this compound dosing.[8]
-
Question 2: Should I consider prophylactic treatment for diarrhea?
Answer: Prophylactic use of loperamide can be considered, especially if high doses of this compound are being administered or if diarrhea was observed in pilot studies.[4] Administering loperamide prior to this compound may prevent the onset or reduce the severity of diarrhea.
B. Hepatic Toxicity: Elevated Liver Enzymes
Question 1: I've observed elevated ALT and AST levels in the serum of my animals treated with this compound. What does this indicate and what should I do?
Answer: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are indicators of hepatocellular injury.[4] While this compound is generally considered to have a manageable toxicity profile, like other TKIs, it can cause liver injury.[9]
Troubleshooting Logic for Hepatotoxicity:
Caption: Troubleshooting logic for managing hepatotoxicity.
Experimental Protocol: Supportive Care for Drug-Induced Liver Injury in Rodents
-
Objective: To provide supportive care and potentially mitigate liver injury in rodents receiving this compound.
-
Hepatoprotective Agents:
-
N-acetylcysteine (NAC): Known for its antioxidant properties and ability to replenish glutathione stores.[10]
-
Dosage (Mice): Doses between 125 mg/kg and 275 mg/kg have been shown to be therapeutic in models of acetaminophen-induced liver injury.[11] Administration is typically via intraperitoneal (IP) injection.
-
-
Silymarin: A flavonoid complex from milk thistle with hepatoprotective effects.[12]
-
Dosage (Rats): Oral administration of silymarin at doses of 50-200 mg/kg has been shown to be protective against various hepatotoxins.[13]
-
-
-
Monitoring:
-
Regularly monitor serum ALT and AST levels.
-
Conduct histological analysis of liver tissue at the end of the study to assess for necrosis, inflammation, and steatosis.
-
III. Quantitative Data Summary
| Toxicity | Animal Model | This compound Dose | Management Strategy | Outcome | Reference |
| Diarrhea | Rat | Lapatinib (similar TKI) | Loperamide | Dose-dependent reduction in diarrhea | [14] |
| Hepatotoxicity | Dog | Lapatinib (similar TKI) | Dose escalation study | Grade 3 hepatic toxicity at 35 mg/kg/day after 8 weeks | [15] |
| Hepatotoxicity | Rat | Diethylnitrosamine | Silymarin (50 mg/kg) | Significant reduction in liver enzymes | [16] |
| Hepatotoxicity | Mouse | Acetaminophen | N-acetylcysteine (1 mmol/kg) | Reduction in serum ALT and AST | [17] |
IV. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with this compound in animal studies? A1: Based on preclinical and clinical data for this compound and similar TKIs, the most frequently observed toxicities are gastrointestinal (primarily diarrhea) and hepatic (elevated liver enzymes).[4][5]
Q2: How should I monitor for these toxicities? A2: For diarrhea, daily observation of the animals and their cages for loose stools is crucial. For hepatotoxicity, periodic blood collection for serum biochemistry analysis (ALT, AST) is recommended. The frequency of monitoring will depend on the study design and dose levels.
Q3: Are there any known drug interactions with this compound that I should be aware of in my animal studies? A3: While specific drug interaction studies for this compound in animal models are not widely published, it is important to consider that many TKIs are metabolized by cytochrome P450 (CYP) enzymes.[4] Co-administration of agents that are strong inhibitors or inducers of these enzymes could alter the exposure and toxicity of this compound.
Q4: Can I adjust the dose of this compound if I observe toxicity? A4: Yes, dose reduction is a standard strategy for managing drug-related toxicities in both preclinical and clinical settings.[9] If significant toxicity is observed, a dose reduction of 25-50% can be considered, followed by careful monitoring.
Q5: Where can I find more information on the experimental design of animal studies? A5: Several guidelines are available to ensure the robust design of animal experiments, such as the PREPARE and ARRIVE guidelines.[18] Consulting with a statistician and institutional animal care and use committee (IACUC) is also highly recommended.[19][20]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Management of drug-induced liver injury associated with anti-cancer therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Development of a rat model of oral small molecule receptor tyrosine kinase inhibitor-induced diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basic research: Issues with animal experimentations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing TAK-285 Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TAK-285. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in assessing and understanding potential mechanisms of resistance to this dual EGFR/HER2 inhibitor in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that acts as a dual inhibitor of human epidermal growth factor receptor 1 (EGFR/ErbB1) and 2 (HER2/ErbB2).[1] By binding to and inhibiting these receptor tyrosine kinases, this compound can suppress tumor cell proliferation and angiogenesis in cancers that overexpress EGFR and/or HER2.[1] Notably, this compound has been shown to cross the blood-brain barrier and is not a substrate for P-glycoprotein (Pgp) efflux pumps, suggesting potential advantages in treating brain metastases and overcoming certain types of drug resistance.[2][3]
Q2: How can I generate this compound resistant cancer cell lines in vitro?
Acquired resistance to this compound can be modeled in the laboratory by chronically exposing sensitive cancer cell lines to the drug. The general approach involves continuous culture of the cells in the presence of gradually increasing concentrations of this compound over several weeks to months. This method selects for cells that develop mechanisms to survive and proliferate despite the presence of the inhibitor.
Q3: How do I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) cell line to the newly generated resistant cell line. A significant increase in the IC50 value for the resistant line indicates the successful development of resistance. This is determined using a cell viability or proliferation assay.
Q4: What are the potential on-target mechanisms of resistance to this compound?
While specific mutations conferring resistance to this compound have not been extensively documented in the provided search results, on-target resistance to dual EGFR/HER2 inhibitors often involves secondary mutations in the kinase domains of EGFR or HER2. These mutations can interfere with drug binding or stabilize the active conformation of the receptor. Examples from other TKIs include:
-
EGFR T790M mutation: This "gatekeeper" mutation is a common mechanism of resistance to first and second-generation EGFR inhibitors.[4][5]
-
Secondary HER2 mutations: Acquired mutations in HER2, such as L755S and T862A, have been shown to promote resistance to the dual HER2/EGFR inhibitor neratinib.[6]
Q5: What are the potential off-target mechanisms of resistance to this compound?
Off-target resistance, also known as bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent the inhibition of EGFR and HER2. Based on resistance mechanisms observed for similar dual inhibitors like neratinib, afatinib, and lapatinib, potential bypass pathways in this compound resistant cells could include:
-
Activation of other receptor tyrosine kinases (RTKs): Upregulation or activation of RTKs such as MET, AXL, or IGF1R can reactivate downstream signaling.[7][8]
-
Activation of downstream signaling components: Mutations or amplification of molecules downstream of EGFR/HER2, such as KRAS, can lead to constitutive activation of the MAPK pathway, rendering the cells independent of upstream EGFR/HER2 signaling.[9][10]
-
Increased drug metabolism: Increased activity of metabolic enzymes like cytochrome P450 3A4 (CYP3A4) has been identified as a mechanism of neratinib resistance.[3]
Troubleshooting Guides
Problem: Difficulty in generating a stable this compound resistant cell line.
-
Possible Cause 1: Drug concentration is too high.
-
Solution: Start with a low concentration of this compound (e.g., around the IC20-IC30) and increase the concentration very gradually. Allow the cells to recover and resume proliferation before each dose escalation.
-
-
Possible Cause 2: Cell line is not suitable.
-
Solution: Ensure the parental cell line is initially sensitive to this compound. Cell lines with high initial IC50 values may be intrinsically resistant.
-
-
Possible Cause 3: Inconsistent drug exposure.
-
Solution: Maintain a consistent schedule for changing the media and replenishing the drug to ensure continuous selective pressure.
-
Problem: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and mix the cells thoroughly before and during plating to achieve a uniform cell density across all wells.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media instead.
-
-
Possible Cause 3: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem: No change in the expression or phosphorylation of EGFR and HER2 in resistant cells.
-
Possible Cause: Resistance is mediated by a bypass pathway.
-
Solution: Investigate the activation status of alternative signaling pathways. Perform western blot analysis for key proteins in pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. Also, examine the expression levels of other RTKs like MET, AXL, and IGF1R.
-
Quantitative Data Summary
The following table summarizes the IC50 values for this compound against various cancer cell lines, providing a baseline for sensitivity.
| Cell Line | Cancer Type | Target Expression | This compound IC50 (nM) |
| BT-474 | Breast Cancer | HER2-overexpressing | 17 |
| 4-1ST | Gastric Cancer | HER2-overexpressing | (T/C of 44% at 50 mg/kg) |
T/C: Tumor/Control ratio from in vivo studies.
The next table provides examples of fold-resistance observed for the similar dual HER2/EGFR inhibitor, neratinib, which can serve as a reference for expected magnitudes of resistance.
| Cell Line | Resistant to | Fold Resistance | Cross-resistance |
| HCC1954-NR | Neratinib | 6.5 ± 0.4 | Afatinib (37-fold), Lapatinib (10-fold) |
| SKBR3-NR | Neratinib | 194 ± 47 | Afatinib (>163-fold), Lapatinib (162-fold) |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline sensitivity of the parental cancer cell line to this compound.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant reduction in cell proliferation or an increase in cell death is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Expand: Continue this process of gradual dose escalation over several weeks to months. At each stage of stable proliferation, freeze down stocks of the cells.
-
Confirmation of Resistance: Periodically, and at the final desired concentration, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant fold-increase in IC50 confirms resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and this compound resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the media with fresh media containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours (or a time course determined to be optimal for the cell line).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Use a non-linear regression model to determine the IC50 values.
Protocol 3: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound or vehicle for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-EGFR, EGFR, p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, MET, AXL, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression and phosphorylation levels between parental and resistant cells.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for generating resistant cell lines.
References
- 1. Mechanisms of lapatinib resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Mechanisms of acquired resistance to afatinib clarified with liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acquired resistance mechanisms to afatinib in HER2‐amplified gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: TAK-285 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the dual EGFR/HER2 kinase inhibitor, TAK-285, in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a potent and selective dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2][3] By binding to and inhibiting the kinase activity of both EGFR and HER2, this compound can suppress tumor cell proliferation, inhibit tumor growth and angiogenesis, and lead to tumor regression in cancers that overexpress these receptors.[1][4] Downstream, this inhibition affects the Akt and MAPK signaling pathways.[5][6]
Q2: What are the key advantages of this compound for in vivo studies, particularly for central nervous system (CNS) malignancies?
A significant advantage of this compound is its ability to cross the blood-brain barrier (BBB).[3][7] Unlike many other kinase inhibitors, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, a key transporter that removes many drugs from the CNS.[5][7] This characteristic allows for greater accumulation of the active, unbound form of the drug in the brain, making it a promising candidate for treating brain metastases.[2][7] Studies in rats have shown that a significant amount of this compound is present in the brain in its pharmacologically active, unbound form.[2]
Q3: What are the recommended dosages for this compound in preclinical animal models?
Dosages for this compound can vary depending on the animal model and the tumor type. However, published studies provide the following effective dose ranges:
| Animal Model | Tumor Xenograft | Dosage | Administration Route | Outcome |
| Mouse (BALB/c nu/nu) | BT-474 (HER2+) | 100 mg/kg, twice daily | Oral | Significant antitumor efficacy (T/C ratio of 29%)[2] |
| Mouse (BALB/c nu/nu) | 4-1ST (HER2+) | 50-100 mg/kg, twice daily | Oral | Dose-dependent tumor growth inhibition (T/C of 44% and 11% respectively)[2] |
| Rat (F344/N Jcl-rnu) | 4-1ST (HER2+) | 6.25-50 mg/kg, twice daily | Oral | Dose-dependent growth inhibition and tumor regression at higher doses[2] |
| Rat | A-431 (EGFR+) | 12.5 mg/kg, twice daily | Oral | Tumor growth inhibition (T/C of 13%)[5] |
T/C: Tumor/Control ratio
Troubleshooting Guide
Problem 1: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound has limited solubility in aqueous solutions. The use of inappropriate solvents or incorrect preparation methods can lead to precipitation.
-
Solution:
-
Recommended Formulations: Several formulations have been successfully used for in vivo studies. It is crucial to prepare these fresh daily.
-
For Oral Administration (Mouse & Rat):
-
DMSO/PEG300/Tween-80/Saline: A common formulation involves dissolving this compound in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
DMSO/Corn Oil: Another option is a suspension in corn oil with a small amount of DMSO.[2]
-
Methyl Cellulose Suspension: For some studies, this compound has been emulsified in 0.5% methyl cellulose for oral administration.[5]
-
-
-
Preparation Protocol:
-
Always start by dissolving this compound in DMSO to create a stock solution. Ensure fresh, high-quality DMSO is used as it can be hygroscopic, which can reduce solubility.[2]
-
For multi-component vehicles, add the co-solvents sequentially and ensure the solution is clear after each addition before proceeding to the next.
-
If precipitation occurs, gentle heating and/or sonication may help to redissolve the compound.[3]
-
-
Visual Aid:
Figure 1: Workflow for preparing this compound for in vivo administration.
-
Problem 2: Inconsistent or lower-than-expected antitumor efficacy in vivo.
-
Possible Causes:
-
Suboptimal Dosing or Schedule: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of this compound at the tumor site.
-
Poor Bioavailability: Although orally bioavailable, factors such as animal health, diet, or co-administered substances could affect absorption.
-
Tumor Model Resistance: The specific tumor cell line may have intrinsic or acquired resistance mechanisms to EGFR/HER2 inhibition.
-
-
Solutions:
-
Dose Escalation Study: If initial results are suboptimal, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the most effective dose in your specific model. A phase I clinical trial in humans identified an MTD of 300 mg twice daily.[8][9]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic (PK) studies to measure the plasma and tumor concentrations of this compound over time. This can help to verify that the drug is being absorbed and is reaching the target tissue at effective concentrations.
-
Evaluate HER2/EGFR Expression: Confirm the expression and phosphorylation status of HER2 and EGFR in your tumor model. Sensitivity to this compound has been shown to correlate with the expression levels of HER2 and HER3.[10] High levels of phosphorylated HER3 may be a predictive biomarker for sensitivity.[10]
-
Signaling Pathway Analysis:
Figure 2: Simplified signaling pathway showing this compound inhibition of EGFR and HER2.
-
Problem 3: Difficulty in detecting unbound this compound in brain microdialysis studies.
-
Possible Cause: this compound can exhibit strong adsorption to the tubing of microdialysis equipment, leading to very low recovery and making it difficult to detect in dialysate samples.[11]
-
Solutions:
-
Modify Perfusion Fluid: Adding bovine serum albumin (BSA) at a concentration of 4% (w/v) to the perfusion fluid can significantly improve the recovery of this compound by reducing its adsorption to the tubing.[11]
-
Adjust Flow Rate: Reducing the perfusion flow rate (e.g., from 1.0 µL/min to 0.5 µL/min) can also substantially increase the relative recovery.[11]
-
Experimental Protocol for Improved Microdialysis:
-
Prepare the perfusion fluid (e.g., artificial cerebrospinal fluid) containing 4% BSA.
-
Set the microdialysis pump to a lower flow rate, such as 0.5 µL/min.
-
Perform in vitro recovery experiments with the modified setup to confirm improved detection of this compound before proceeding to in vivo studies.
-
For in vivo experiments, implant dual probes to simultaneously measure unbound this compound in the brain interstitial fluid and in the blood.[12]
-
-
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Female BALB/c nu/nu mice.
-
Tumor Cell Implantation: Subcutaneously implant HER2-overexpressing tumor cells (e.g., BT-474 human breast cancer cells).
-
Treatment Initiation: When tumors reach a predetermined size, randomize mice into treatment and control groups.
-
This compound Preparation: Prepare a fresh formulation of this compound for oral administration daily (e.g., 100 mg/kg in a vehicle of 0.5% methyl cellulose or a DMSO/PEG300/Tween-80/saline mixture).
-
Administration: Administer this compound orally twice daily for the duration of the study (e.g., 14-21 days).[2][5] The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, calculate the tumor/control (T/C) ratio to determine efficacy. The T/C (%) is calculated as (Mean tumor volume of treated group / Mean tumor volume of control group) x 100.
Kinase Inhibition Assay
-
Enzyme Source: Use purified recombinant cytoplasmic domains of human HER2 and EGFR.[2]
-
Assay Buffer: Prepare an appropriate kinase assay buffer.
-
This compound Dilution: Create a serial dilution of this compound in the assay buffer.
-
Incubation: Incubate increasing concentrations of this compound with the HER2 or EGFR enzyme for a short period (e.g., 5 minutes) at room temperature.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding radiolabeled [γ-32P]ATP.[2]
-
Reaction Termination: After a set time (e.g., 10 minutes), stop the reaction by adding 10% trichloroacetic acid.[2]
-
Measurement: Filter the phosphorylated proteins, wash away the free [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter to determine the IC50 value.[2]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C26H25ClF3N5O3 | CID 11620908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verification of brain penetration of the unbound fraction of a novel HER2/EGFR dual kinase inhibitor (this compound) by microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
TAK-285 Technical Support Center: Troubleshooting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with TAK-285.
Frequently Asked Questions (FAQs)
Q1: My cells show variable sensitivity to this compound treatment. What could be the underlying reason?
A1: Variable sensitivity to this compound can be influenced by the expression levels of HER2 and its heterodimerization partner, HER3.[1][2] Studies have shown an inverse correlation between the IC50 values of this compound and the expression of HER2 and HER3.[1][2] Cells with higher levels of HER2 and HER3 tend to be more sensitive to the drug.[1][2]
Troubleshooting Steps:
-
Quantify HER2 and HER3 Expression: Perform Western blotting or quantitative PCR (qPCR) to determine the relative expression levels of HER2 and HER3 in your panel of cell lines.
-
Correlate Expression with IC50: Plot the HER2 and HER3 expression levels against the experimentally determined IC50 values for this compound to see if there is a correlation.
-
Assess HER3 Phosphorylation: In sensitive cells, this compound has been shown to reduce the phosphorylation of HER3, which is trans-phosphorylated by HER2.[1][2] Assess the phospho-HER3 levels post-treatment to confirm target engagement.
Q2: I'm observing resistance to this compound in my long-term cultures. What are the potential mechanisms?
A2: While this compound can overcome trastuzumab resistance mediated by the cofilin pathway, other resistance mechanisms to HER2 inhibitors are known to exist.[3] One key mechanism is the upregulation of HER3, which can reactivate downstream signaling.
Potential Resistance Mechanism: HER3 Upregulation
In response to HER2 inhibition, some cancer cells can dynamically upregulate HER3 expression. This allows for continued signaling through HER2/HER3 heterodimers, promoting tumor escape and resistance.
Experimental Workflow to Investigate Resistance:
Caption: Workflow for investigating acquired resistance to this compound.
Q3: My cells are exhibiting unexpected morphological changes and a decrease in proliferation, but not widespread cell death, after this compound treatment. What could be happening?
A3: Treatment with HER2 tyrosine kinase inhibitors (TKIs) can induce a state of therapy-induced senescence (TIS) in some breast cancer cells. This is characterized by a flattened and enlarged cell morphology, reduced proliferation, and positive staining for senescence-associated β-galactosidase (SA-β-gal), without a significant increase in apoptosis.
Another observed phenotypic change with dual HER2 blockade is a shift to a low-proliferative Luminal A phenotype in HER2-enriched breast cancer cells.[4]
Troubleshooting and Confirmation:
-
SA-β-gal Staining: Perform a senescence-associated β-galactosidase assay. Senescent cells will stain blue.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. Senescent cells typically arrest in G1.
-
Western Blot for Senescence Markers: Check for changes in the levels of cell cycle inhibitors like p15 and p27.
-
PAM50 Gene Expression Profiling: To determine if a shift to a Luminal A subtype has occurred, perform gene expression analysis.[4]
Q4: I am seeing paradoxical activation of a downstream signaling pathway, such as ERK, following this compound treatment. Is this possible?
A4: While direct evidence for paradoxical ERK activation by this compound is not prominent in the provided search results, it is a known phenomenon with other kinase inhibitors, particularly RAF inhibitors.[1] This can occur in cells with wild-type BRAF through RAS-dependent hyperactivation of ERK.[1]
Hypothetical Signaling Pathway for Paradoxical Activation:
Caption: Hypothetical pathway of paradoxical ERK activation by a kinase inhibitor.
Investigative Steps:
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment, analyzing p-ERK levels by Western blot. Paradoxical activation may be transient or occur at specific concentrations.
-
RAS Activity Assay: Measure the activity of RAS to see if it is involved.
-
Upstream Feedback: Investigate potential feedback loops that may be activated upon HER2/EGFR inhibition, leading to activation of other signaling arms.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | Assay Type | IC50 / GI50 |
| HER2 | - | Kinase Assay | 17 nM |
| EGFR | - | Kinase Assay | 23 nM |
| HER4 | - | Kinase Assay | 260 nM |
| BT-474 | Human Breast Cancer | Growth Inhibition | 17 nM |
Data sourced from MedChemExpress and Selleck Chemicals product pages.
Table 2: Off-Target Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| MEK1 | 1100 |
| Aurora B | 1700 |
| Lck | 2400 |
| c-Met | 4200 |
| CSK | 4700 |
| Lyn B | 5200 |
| MEK5 | 5700 |
Data sourced from MedChemExpress product page.
Table 3: Common Adverse Events from Phase I Clinical Trial of this compound
| Adverse Event | Grade | Frequency |
| Increased Alanine Aminotransferase | 3 | DLT in one patient |
| Increased Aspartate Aminotransferase | 3 | DLT in one patient |
| Decreased Appetite | 3 | DLT in one patient |
DLT: Dose-Limiting Toxicity. Data from a Phase I first-in-human study.[5]
Experimental Protocols
Protocol 1: Kinase Inhibition Assay
This protocol is a generalized method based on the description for this compound kinase assays.
-
Enzyme and Substrate Preparation:
-
Purify the cytoplasmic domains of human HER2 and EGFR expressed in a baculovirus system.
-
Use a generic substrate like poly(Glu)-Tyr (4:1).
-
-
Reaction Buffer:
-
Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.01% Tween 20, and 2 mM DTT.
-
-
Assay Procedure:
-
Add increasing concentrations of this compound to the wells of a 96-well plate.
-
Add the purified kinase to the wells and incubate for 5 minutes at room temperature.
-
Initiate the kinase reaction by adding the reaction buffer containing [γ-³²P]ATP and the substrate.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Stop the reaction by adding 10% trichloroacetic acid.
-
Filter the contents of the plate through a harvest plate to capture the phosphorylated substrate.
-
Wash the plate with 3% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the plate and add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Growth Inhibition Assay
-
Cell Plating:
-
Seed cells (e.g., BT-474) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 5 days).
-
-
Viability Assessment:
-
Use a viability assay such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) for each well.
-
Normalize the data to the vehicle control.
-
Plot the percent viability against the log of the drug concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
Signaling Pathways
Intended Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR and HER2, blocking downstream signaling pathways.
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic changes of HER2-positive breast cancer during and after dual HER2 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
dealing with TAK-285 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAK-285, a potent dual inhibitor of EGFR and HER2. Given its hydrophobic nature, a primary challenge in preclinical studies is its tendency to precipitate in aqueous solutions. This resource offers practical solutions and detailed protocols to mitigate these issues and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, initially clear in DMSO, precipitated immediately upon addition to my aqueous buffer/cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of this compound. Here are immediate troubleshooting steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is at a level that maintains this compound solubility without causing cellular toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[1][2][3][4][5] Exceeding this can lead to both precipitation and cytotoxicity.
-
Pre-warm the Aqueous Solution: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.[6]
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of aqueous solution, try a serial dilution approach. First, dilute the stock in a smaller volume of warm medium, vortex gently, and then add this intermediate dilution to the final volume.[6]
-
Sonication: If precipitates have already formed, gentle sonication in a water bath for a short period may help to redissolve the compound. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
Q2: I've prepared my this compound working solution in cell culture medium and it looked fine, but after some time in the incubator, I see a precipitate. What could be the cause?
A2: Precipitation that occurs over time can be due to several factors:
-
Temperature Fluctuation: Moving solutions between different temperatures can affect solubility. Ensure consistent temperature control.
-
Evaporation: Inadequate sealing of culture plates or flasks can lead to evaporation of the medium, thereby increasing the effective concentration of this compound and reducing the relative concentration of DMSO, which can lead to precipitation.[7]
-
Interaction with Media Components: Components in complex cell culture media, such as proteins and salts, can interact with this compound over time, reducing its solubility. The presence of serum can sometimes aid in solubility for certain hydrophobic compounds, but this is not guaranteed for all.[6]
Q3: Can I use sonication or heating to redissolve precipitated this compound?
A3: Yes, but with caution.
-
Sonication: A brief period of sonication in a water bath can be effective for redissolving precipitates.[6] Monitor the solution closely.
-
Heating: Gently warming the solution to 37°C can aid in solubilization.[6][8] Avoid excessive heat, as it may degrade this compound. It is recommended to test the activity of the redissolved compound to ensure it has not been compromised.
Q4: What is the recommended method for preparing a this compound stock solution?
A4: It is highly recommended to prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.[9] this compound is readily soluble in DMSO at concentrations of 27.4 mg/mL or higher.[8] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation.
Troubleshooting Guide: Dealing with Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | Final DMSO concentration is too low. | Maintain a final DMSO concentration of at least 0.1%. Prepare intermediate dilutions in media before adding to the final culture volume. |
| Aqueous solution is too cold. | Pre-warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock.[6] | |
| High concentration of this compound. | Re-evaluate the required final concentration. It may be necessary to work at a lower concentration if solubility limits are being exceeded. | |
| Precipitation Over Time in Incubator | Evaporation of the medium. | Ensure culture plates/flasks are properly sealed to prevent evaporation.[7] |
| Instability in the specific buffer. | Consider testing the solubility of this compound in different biological buffers (e.g., HEPES, Tris-HCl) to find a more suitable one for your experiment. | |
| Precipitate Observed in Stored Aliquots | Introduction of moisture into the DMSO stock. | Use fresh, anhydrous DMSO for preparing stock solutions. Store aliquots with desiccant and ensure they are tightly sealed. |
| Repeated freeze-thaw cycles. | Prepare small, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Assays
This protocol is designed to minimize the risk of precipitation when preparing working solutions of this compound for cell-based assays.
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the solution is clear.
-
Aliquot into single-use volumes and store at -80°C.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform a serial dilution to achieve your desired final concentration, ensuring the final DMSO concentration does not exceed 0.5%.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock to 999 µL of pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
-
Vortex gently immediately after dilution.
-
Use the working solution immediately for your experiments.
-
Protocol 2: BT-474 Cell Proliferation Assay
This protocol outlines a cell proliferation assay using the HER2-overexpressing BT-474 breast cancer cell line.
-
Cell Seeding:
-
Seed BT-474 cells in a 96-well plate at a density of 5,000 cells per well in your standard growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions in pre-warmed growth medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions to the appropriate wells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as MTT, MTS, or a cell counting-based assay.
-
For an MTT assay, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with 100 µL of DMSO and read the absorbance at 570 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. This compound has a reported GI₅₀ of 17 nM in BT-474 cells.[11]
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound in experiments.
EGFR/HER2 Signaling Pathway
Caption: this compound inhibits EGFR and HER2 signaling pathways.[2][4][7][12][13][14][15][16]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 5. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Development of new this compound derivatives as potent EGFR/HER2 inhibitors possessing antiproliferative effects against 22RV1 and PC3 prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting TAK-285 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-285. The information is designed to assist with experimental design, data interpretation, and troubleshooting common issues encountered during the evaluation of this compound's dose-response effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, small molecule that acts as a dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by binding to the ATP-binding site of these receptor tyrosine kinases, thereby inhibiting their kinase activity.[2][3] This inhibition blocks downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In cancer cells that overexpress HER2 or EGFR, this blockade leads to the inhibition of tumor growth and can induce apoptosis.[1][5]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range, indicating its high potency. For HER2, the IC50 is approximately 17 nM, and for EGFR, it is around 23 nM.[2][3][5] It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line used and the assay format.
Q3: How does HER2 and HER3 expression influence sensitivity to this compound?
A3: Studies have shown an inverse correlation between the IC50 values of this compound and the expression levels of HER2 and HER3.[6][7] Cell lines with higher expression of HER2 and HER3 tend to be more sensitive to this compound.[6][7] HER3, which lacks intrinsic kinase activity, is trans-phosphorylated by HER2.[6][7] this compound effectively reduces the phosphorylation of both HER2 and HER3 in sensitive cell lines.[7] Therefore, high levels of phosphorylated HER3 (phospho-HER3) may serve as a potential biomarker for predicting a positive response to this compound treatment.[6][7]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| HER2 | 17 | N/A | In Vitro Kinase Assay |
| EGFR | 23 | N/A | In Vitro Kinase Assay |
| HER4 | 260 | N/A | In Vitro Kinase Assay |
| BT-474 (HER2-overexpressing) | 17 | Human Breast Cancer | Cell Growth Inhibition (GI50) |
| A-431 (EGFR-overexpressing) | 1100 | Human Epidermoid Carcinoma | Cell Growth Inhibition (IC50) |
| MRC-5 (Normal) | 20000 | Human Fetal Lung Fibroblast | Cell Growth Inhibition (IC50) |
Data compiled from multiple sources.[2][3][4]
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the general steps for determining the IC50 of this compound against HER2 or EGFR kinases.
Materials:
-
Recombinant human HER2 or EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Substrate (e.g., a synthetic peptide or protein substrate like poly(Glu, Tyr) 4:1)
-
This compound (in a suitable solvent like DMSO)
-
96-well plates
-
Phosphoric acid (for radioactive assays) or detection reagents for non-radioactive assays
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a 96-well plate, add the kinase, the substrate, and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction. For radioactive assays, this is typically done by adding phosphoric acid to precipitate the phosphorylated substrate.
-
For radioactive assays, transfer the reaction mixture to a filter plate, wash away the unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, add the detection reagent and measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BT-474)
-
Complete cell culture medium
-
This compound (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours). The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution and incubating for a sufficient time to ensure complete dissolution.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Visualizations
Caption: Simplified HER2/EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the dose-response of this compound on cell viability.
Troubleshooting Guide
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension thoroughly before and during plating. Consider using a multichannel pipette for more consistent seeding.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
-
-
Possible Cause 3: Inaccurate drug dilution or pipetting.
-
Solution: Calibrate pipettes regularly. Use fresh pipette tips for each dilution and when adding the drug to the wells. Prepare a master mix of the drug dilution to add to replicate wells.
-
Issue 2: The dose-response curve is flat or does not show a typical sigmoidal shape.
-
Possible Cause 1: The concentration range of this compound is not appropriate.
-
Solution: If the curve is flat at the top, the concentrations are too low to induce an effect. If it is flat at the bottom, the concentrations are too high and causing maximum inhibition. Widen the concentration range, including both higher and lower concentrations, in a pilot experiment to identify the dynamic range.
-
-
Possible Cause 2: The cell line is resistant to this compound.
-
Solution: Confirm the HER2 and EGFR expression status of your cell line. Cell lines with low or no expression of these receptors are expected to be less sensitive.[4] Consider using a positive control cell line known to be sensitive to this compound (e.g., BT-474).
-
-
Possible Cause 3: Issues with the assay itself.
-
Solution: Ensure that the assay reagents are not expired and have been stored correctly. Check for potential interference of this compound or its solvent (DMSO) with the assay chemistry. Run appropriate controls, such as a no-cell control and a vehicle control.
-
Issue 3: Inconsistent IC50 values across different experiments.
-
Possible Cause 1: Variation in cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase at the time of seeding. Monitor cell morphology and doubling time.
-
-
Possible Cause 2: Differences in incubation time.
-
Solution: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time for all experiments.
-
-
Possible Cause 3: Lot-to-lot variability of reagents.
-
Solution: If possible, use the same lot of reagents (e.g., serum, medium, assay kits) for a series of related experiments. Qualify new lots of critical reagents before use.
-
Caption: Troubleshooting logic for interpreting unexpected this compound dose-response curves.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 6. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of TAK-285 and Neratinib: Potency, Selectivity, and Cellular Effects
This guide provides a detailed in vitro comparison of two potent tyrosine kinase inhibitors, TAK-285 and neratinib, both of which target the human epidermal growth factor receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of these compounds. The following sections will delve into their mechanisms of action, comparative potency against cancer cell lines, kinase selectivity profiles, and the experimental protocols used to generate such data.
Mechanism of Action
This compound is an orally bioavailable, small molecule that dually inhibits HER2 and epidermal growth factor receptor (EGFR). It is a reversible inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain non-covalently.
Neratinib , on the other hand, is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[1] Its mechanism involves the formation of a covalent bond with a cysteine residue in the ATP-binding site of these receptors, leading to sustained inhibition of their kinase activity.[2] This irreversible binding is a key differentiator from this compound.
Signaling Pathway Inhibition
Both this compound and neratinib are designed to block the downstream signaling cascades initiated by HER2 and EGFR, which are critical for cancer cell proliferation, survival, and differentiation. The diagram below illustrates the canonical HER2/EGFR signaling pathway and the points of inhibition for both compounds.
Data Presentation
In Vitro Potency Against Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and neratinib against various HER2-positive cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | This compound IC50 (nM) | Neratinib IC50 (nM) |
| BT-474 | Breast Cancer | 17 | 2-3[3] |
| SK-BR-3 | Breast Cancer | Not Reported | 2-3[3] |
| NCI-N87 | Gastric Cancer | Not Reported | Not Reported |
| HCC1954 | Breast Cancer | Not Reported | ~10-20 |
| MDA-MB-453 | Breast Cancer | Not Reported | ~100-130[4] |
Note: Data for this compound and neratinib are compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols.
Kinase Inhibition Profile
This table provides a comparative overview of the kinase selectivity of this compound and neratinib against key tyrosine kinases.
| Kinase Target | This compound IC50 (nM) | Neratinib IC50 (nM) |
| EGFR (HER1) | 23 | 92[2] |
| HER2 | 17 | 59[2] |
| HER4 | 260 | 19[3] |
| VEGFR2 | >10,000 | >1,000 |
| c-Src | >10,000 | >1,000 |
| c-Met | 4,200 | >1,000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound and neratinib on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., BT-474, SK-BR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and neratinib in culture medium. Replace the existing medium with medium containing the inhibitors or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[5]
In Vitro Kinase Assay (Radiometric Assay)
This protocol describes a method to directly measure the inhibitory activity of this compound and neratinib against purified HER2 or EGFR kinase.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant HER2 or EGFR kinase, a suitable peptide substrate, and assay buffer in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound or neratinib to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 values.[1][6]
Western Blot Analysis of HER2 Signaling
This protocol is used to assess the effect of this compound and neratinib on the phosphorylation status of key proteins in the HER2 signaling pathway.
-
Cell Lysis: Treat HER2-overexpressing cells with this compound, neratinib, or vehicle control for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, EGFR, Akt, and ERK overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro comparison of tyrosine kinase inhibitors like this compound and neratinib.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biocompare.com [biocompare.com]
- 8. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
TAK-285 Demonstrates Superior Efficacy Over Trastuzumab in Resistant HER2-Positive Models
For Immediate Release
A comparative analysis of preclinical data reveals that the investigational HER2/EGFR inhibitor, TAK-285, effectively overcomes mechanisms of resistance to trastuzumab in HER2-positive cancer models. In head-to-head studies, this compound demonstrated significant antitumor activity in trastuzumab-resistant cell lines and xenografts, whereas trastuzumab's efficacy was substantially diminished.
This guide provides a detailed comparison of the efficacy of this compound versus trastuzumab in preclinical models of acquired resistance, supported by experimental data and detailed methodologies for key assays. The findings presented are intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.
Executive Summary
Trastuzumab is a cornerstone of therapy for HER2-positive cancers; however, a significant number of patients develop resistance over time. This compound is a novel, orally bioavailable, small molecule dual inhibitor of HER2 and EGFR kinases.[1] Preclinical evidence strongly suggests that this compound can effectively circumvent trastuzumab resistance. In a key study utilizing a trastuzumab-resistant HER2-positive breast cancer cell line, BT-474TR, this compound exhibited nearly equivalent potent inhibitory activity against both the parental trastuzumab-sensitive (BT-474) and the resistant (BT-474TR) cells.[2] In stark contrast, trastuzumab's antiproliferative effects were significantly compromised in the BT-474TR model, both in cell culture and in corresponding xenograft studies.[2] The mechanism of this resistance and this compound's ability to overcome it is linked to the activation of the cofilin signaling pathway, which is not effectively targeted by trastuzumab.[2]
Data Presentation
Table 1: In Vitro Cell Viability (IC50/GI50)
| Compound | Cell Line | IC50/GI50 (nM) | Fold-Change in Resistance | Reference |
| This compound | BT-474 (Parental) | 17 | - | [3] |
| This compound | BT-474TR (Resistant) | ~17 (qualitative) | ~1 | [2] |
| Trastuzumab | BT-474 (Parental) | Not specified | - | |
| Trastuzumab | BT-474TR (Resistant) | Ineffective | High | [2] |
Note: Quantitative IC50 for trastuzumab in the parental and resistant cell lines from the same comparative study were not available in the searched literature. The data for this compound in BT-474TR is based on a qualitative description of "almost equivalent inhibitory activity".[2]
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (T/C Ratio) | Reference |
| This compound | BT-474 (Parental) | 100 mg/kg, BID | 29% | [2][4] |
| This compound | BT-474TR (Resistant) | Not specified | Effective Inhibition | [2] |
| Trastuzumab | BT-474 (Parental) | Not specified | Effective Inhibition | |
| Trastuzumab | BT-474TR (Resistant) | Not specified | Ineffective | [2] |
Note: Specific quantitative tumor growth inhibition data for a direct comparison in the BT-474TR model was not available in the searched literature. The efficacy is described qualitatively based on the available abstract.[2]
Mechanism of Action & Resistance
Trastuzumab, a monoclonal antibody, functions by binding to the extracellular domain of the HER2 receptor, thereby inhibiting downstream signaling pathways like PI3K/Akt and MAPK, and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).
This compound, a small molecule tyrosine kinase inhibitor, acts intracellularly by binding to the ATP-binding site of both HER2 and EGFR, preventing their phosphorylation and subsequent activation of downstream signaling.[1]
A key mechanism of acquired trastuzumab resistance involves the activation of the cofilin signaling pathway through PAK1 and LIMK1.[2] This pathway is involved in actin cytoskeleton dynamics and cell motility. This compound appears to overcome this resistance mechanism, though the precise downstream effects of this compound on this pathway require further elucidation.
Mandatory Visualizations
Caption: Trastuzumab's mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: TAK-285 vs. Afatinib in Targeted Cancer Therapy
This guide provides a comprehensive, data-driven comparison of two targeted cancer therapies: TAK-285 and afatinib. Both are potent tyrosine kinase inhibitors (TKIs) targeting the ErbB family of receptors, which play a crucial role in the pathogenesis of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and available clinical data.
Mechanism of Action and Target Specificity
Both this compound and afatinib function by inhibiting the kinase activity of members of the epidermal growth factor receptor (EGFR) family, thereby blocking downstream signaling pathways involved in cell growth and proliferation. However, they exhibit differences in their specific targets and binding mechanisms.
This compound is a novel, orally active, dual inhibitor of HER2 and EGFR (HER1).[1][2] It selectively and potently inhibits the kinase activities of these two receptors.[3]
Afatinib is an irreversible pan-ErbB family blocker, targeting EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4).[4][5] It covalently binds to the kinase domains of these receptors, leading to an irreversible blockade of their signaling.[5][6] This irreversible binding may offer a more sustained inhibition compared to reversible inhibitors.[4]
A key differentiator for this compound is its ability to penetrate the central nervous system (CNS).[7][8] Unlike many TKIs, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a key component of the blood-brain barrier that actively removes drugs from the brain.[7][9] This characteristic suggests a potential therapeutic advantage for this compound in the treatment of brain metastases.[7][8] Preclinical studies have shown that afatinib also has some ability to penetrate the blood-brain barrier in mice.[10]
Signaling Pathway Inhibition by this compound and Afatinib
Caption: Inhibition of ErbB signaling pathways by this compound and afatinib.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro inhibitory activities of this compound and afatinib against their primary targets.
| Target | This compound IC₅₀ (nM) | Afatinib IC₅₀ (nM) |
| EGFR (HER1) | 23[1][2] | 0.5[11] |
| HER2 | 17[1][2] | 14 |
| HER4 | 260[1][2] | 1 |
| EGFR (L858R/T790M) | Moderate Inhibition | Low nanomolar range[6] |
Note: IC₅₀ values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower values indicate greater potency. Data for afatinib's HER2 and HER4 IC50 are derived from various preclinical studies and may show some variability.
Preclinical Efficacy in Cancer Models
Both this compound and afatinib have demonstrated significant anti-tumor activity in a range of preclinical cancer models.
| Cell Line | Cancer Type | Key Feature | This compound GI₅₀ (nM) | Afatinib Sensitivity |
| BT-474 | Breast Cancer | HER2-overexpressing | 17[1] | High sensitivity[6] |
| 4-1ST | Gastric Cancer | HER2-overexpressing | - | - |
| NSCLC cell lines with EGFR mutations | Non-Small Cell Lung Cancer | EGFR-mutated | - | High sensitivity[6] |
Note: GI₅₀ is the concentration of the drug that causes 50% inhibition of cell growth.
This compound: Oral administration of this compound has shown significant dose-dependent tumor growth inhibition in various xenograft models:
-
BT-474 (HER2-overexpressing breast cancer): At 100 mg/kg twice daily for 14 days, this compound achieved a tumor/control (T/C) ratio of 29% in a mouse model, without significant body weight loss.[1] In a separate study, this compound was as effective as lapatinib in this model.[7][9]
-
4-1ST (HER2-overexpressing gastric cancer): In mice, T/C ratios of 44% and 11% were observed at doses of 50 mg/kg and 100 mg/kg twice daily, respectively.[1][2] In rats, tumor regression was observed at doses of 25 mg/kg and 50 mg/kg.[1]
-
BT-474 Brain Metastasis Model: this compound showed greater inhibition of brain tumor growth compared to lapatinib, highlighting its potential for treating CNS metastases.[7][9]
Afatinib: Afatinib has demonstrated potent anti-tumor activity in various preclinical models, particularly those with EGFR mutations.
-
In NSCLC models with activating EGFR mutations, afatinib has shown significant tumor growth inhibition.[6]
-
It has also shown efficacy in models with acquired resistance to first-generation EGFR TKIs, although it is not active against the T790M mutation.[11]
Clinical Development and Efficacy
Both this compound and afatinib have undergone clinical evaluation, with afatinib being an approved therapeutic for specific cancer indications.
This compound: A Phase I first-in-human study of this compound in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 300 mg twice daily.[3] The most common adverse events included increased alanine aminotransferase, increased aspartate aminotransferase, and decreased appetite.[3] A subsequent Phase I study in patients with advanced cancer confirmed an MTD of 400 mg twice daily and demonstrated the presence of this compound in the cerebrospinal fluid (CSF), further supporting its potential for treating CNS malignancies.[12]
Afatinib: Afatinib has been extensively studied in a series of clinical trials known as the LUX-Lung program.[13][14]
-
It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.[11][13]
-
Clinical trials have demonstrated that afatinib improves progression-free survival (PFS) compared to standard chemotherapy in this patient population.[15]
-
Afatinib has also been investigated in other cancers, including head and neck squamous cell carcinoma, where it has shown improvements in PFS compared to methotrexate.[16][17][18]
Experimental Protocols
A common method for determining the IC₅₀ of a kinase inhibitor involves a radiometric assay.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a radiometric kinase inhibition assay.
Protocol Details:
-
Enzyme and Substrate Preparation: The cytoplasmic domains of the target kinases (e.g., HER2, EGFR) are expressed and purified. A generic substrate like poly(Glu)-Tyr is used.[1]
-
Inhibitor Incubation: Increasing concentrations of the test compound (e.g., this compound) are incubated with the purified kinase for a short period (e.g., 5 minutes) at room temperature.[1]
-
Kinase Reaction: The reaction is initiated by adding a reaction mixture containing buffer, metal ions (e.g., MnCl₂), DTT, a substrate, and radiolabeled [γ-³²P]ATP.[1]
-
Reaction Termination: After a defined time (e.g., 10 minutes), the reaction is stopped by adding an acid like trichloroacetic acid.[1]
-
Measurement: The phosphorylated substrate is captured on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.[1]
-
Data Analysis: The percent inhibition at each drug concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.[1]
The anti-proliferative effects of the compounds are typically assessed using a cell viability assay.
Protocol Details:
-
Cell Seeding: Cancer cells (e.g., BT-474) are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a prolonged period (e.g., 5 days).[1]
-
Viability Measurement: The number of viable cells is determined using a particle analyzer or a colorimetric assay such as MTT or MTS.
-
Data Analysis: The GI₅₀ value is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Protocol Details:
-
Tumor Implantation: Human cancer cells (e.g., BT-474) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at specified doses and schedules.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group, often expressed as the T/C ratio.
Summary and Conclusion
Both this compound and afatinib are potent inhibitors of the ErbB family of receptors with demonstrated anti-cancer activity. Afatinib is an established therapeutic for EGFR-mutated NSCLC, with a broad, irreversible inhibitory profile against EGFR, HER2, and HER4. This compound is a promising investigational agent with a more focused dual inhibitory activity against EGFR and HER2.
The key distinguishing feature of this compound is its ability to cross the blood-brain barrier and its lack of interaction with P-gp efflux pumps, which could make it a valuable option for the treatment of brain metastases, a significant challenge in cancer therapy. While a direct head-to-head clinical comparison is not available, the preclinical data suggests that both agents are highly active, with afatinib showing greater potency against EGFR and HER4 in vitro. The choice between these agents in a clinical setting would likely depend on the specific tumor type, its genetic profile (including the presence of specific mutations), and the presence or risk of brain metastases. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 9. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-world analysis of first-line afatinib in patients with EGFR-mutant non-small cell lung cancer and brain metastasis: survival and prognostic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Afatinib - Wikipedia [en.wikipedia.org]
- 12. ascopubs.org [ascopubs.org]
- 13. targetedonc.com [targetedonc.com]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Improvements in progression free survival for patients with metastatic head and neck cancer using second-line afatanib - ecancer [ecancer.org]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Afatinib versus methotrexate as second-line treatment in Asian patients with recurrent or metastatic squamous cell carcinoma of the head and neck progressing on or after platinum-based therapy (LUX-Head & Neck 3): an open-label, randomised phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of TAK-285 in Combination Cancer Therapy: A Review of Preclinical and Clinical Evidence
Despite promising preclinical activity as a potent dual inhibitor of HER2 and EGFR, publicly available data on the synergistic effects of TAK-285 in combination with other cancer drugs remains limited. This guide provides a comprehensive overview of the existing knowledge on this compound and explores the theoretical basis for potential synergistic combinations, while highlighting the current gaps in experimental data.
This compound is an orally bioavailable small molecule inhibitor that targets both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain metastases, a common complication in HER2-positive breast cancer.[3][4] While numerous studies have evaluated its efficacy as a monotherapy, this guide focuses on the critical need for and the limited evidence of its synergistic potential when combined with other anticancer agents.
Understanding the Mechanism of Action: A Foundation for Synergy
This compound exerts its anticancer effects by binding to the intracellular kinase domains of EGFR and HER2, thereby inhibiting their phosphorylation and downstream signaling.[2] This dual inhibition disrupts key pathways involved in tumor cell proliferation, survival, and angiogenesis. The primary signaling cascades affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Preclinical and Clinical Monotherapy Data
Preclinical studies have demonstrated the potent single-agent activity of this compound in various cancer models. In HER2-overexpressing breast cancer cell lines, such as BT-474, this compound has shown significant growth inhibitory effects.[4] In vivo studies using xenograft models have further confirmed its antitumor activity.[1]
Phase I clinical trials have established the safety and tolerability profile of this compound in patients with advanced solid tumors.[2] These studies have also provided preliminary evidence of its clinical activity as a monotherapy.
The Quest for Synergy: Where is the Data?
Despite the strong rationale for combining this compound with other anticancer agents, a comprehensive search of publicly available scientific literature and clinical trial databases reveals a notable absence of specific studies detailing synergistic effects. Key areas where combination therapies would be theoretically beneficial, but for which specific data on this compound is lacking, include:
-
Combination with Chemotherapy (e.g., Paclitaxel): Standard-of-care chemotherapy agents like paclitaxel are often used in HER2-positive breast cancer. Combining a targeted agent like this compound could potentially enhance the cytotoxic effects of chemotherapy and overcome resistance mechanisms. However, no preclinical or clinical studies providing quantitative data on the synergy between this compound and paclitaxel have been identified.
-
Combination with PI3K Inhibitors: Given that the PI3K/AKT/mTOR pathway is a critical downstream effector of HER2 signaling, combining this compound with a PI3K inhibitor could provide a more potent vertical blockade of this pathway. This is particularly relevant in tumors that have developed resistance to HER2-targeted therapies through PI3K pathway activation. While the rationale is strong,[5] specific studies investigating the synergistic interaction of this compound with PI3K inhibitors are absent from the current literature.
Experimental Protocols: A Template for Future Investigation
To address the current knowledge gap, future research should focus on rigorously evaluating the synergistic potential of this compound. The following are generalized experimental protocols that could be adapted for such studies:
In Vitro Synergy Assessment:
-
Cell Lines: A panel of HER2-positive and EGFR-expressing cancer cell lines should be used.
-
Drug Treatment: Cells should be treated with this compound and the combination drug (e.g., paclitaxel, trastuzumab, or a PI3K inhibitor) at various concentrations, both as single agents and in combination.
-
Cell Viability Assay: Assays such as the MTT or CellTiter-Glo assay should be performed to determine the dose-response curves for each drug and their combinations.
-
Synergy Analysis: The Combination Index (CI) should be calculated using the Chou-Talalay method to quantitatively determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Synergy Assessment:
-
Xenograft Models: Immunocompromised mice bearing tumors from relevant cancer cell lines should be used.
-
Treatment Groups: Animals should be randomized into groups receiving vehicle control, this compound alone, the combination drug alone, and the combination of this compound and the other drug.
-
Tumor Growth Inhibition: Tumor volume should be measured regularly to assess the antitumor efficacy of the different treatment regimens.
-
Statistical Analysis: Statistical methods should be employed to determine if the tumor growth inhibition in the combination group is significantly greater than in the single-agent groups.
Future Directions and Conclusion
The lack of published data on the synergistic effects of this compound in combination with other cancer drugs represents a significant gap in our understanding of its full therapeutic potential. While the preclinical and early clinical data for this compound as a monotherapy are encouraging, its future clinical development will likely depend on its successful integration into combination regimens.
Researchers and drug development professionals are strongly encouraged to conduct and publish studies specifically designed to evaluate the synergistic interactions of this compound with standard-of-care and other emerging anticancer agents. Such data is crucial for designing rational combination therapies that can improve outcomes for patients with HER2-positive and other EGFR-driven cancers. The diagrams and experimental frameworks provided in this guide offer a starting point for these much-needed investigations.
References
- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I first-in-human study of this compound, a novel investigational dual HER2/EGFR inhibitor, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
TAK-285: A New Generation Inhibitor Surpassing First-Generation HER2-Targeted Therapies
A significant advancement in the landscape of HER2-positive cancer therapy, TAK-285 demonstrates notable advantages over first-generation HER2 inhibitors such as trastuzumab and lapatinib. These advantages, substantiated by extensive preclinical data, include enhanced potency, superior central nervous system (CNS) penetration, and activity against treatment-resistant cancers. This guide provides a detailed comparison of this compound with these established agents, supported by experimental data and methodologies for the discerning researcher.
Superior Inhibitory Activity and Broader Targeting
This compound is a potent, orally bioavailable, dual inhibitor of both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[1][2] This dual-targeting mechanism provides a broader spectrum of anti-cancer activity compared to the first-generation monoclonal antibody, trastuzumab, which exclusively targets the extracellular domain of HER2.[3][4] While the first-generation small molecule inhibitor, lapatinib, also targets both HER2 and EGFR, preclinical studies indicate that this compound exhibits greater potency against these receptors.
Table 1: Comparative In Vitro Inhibitory Activity of this compound and Lapatinib
| Compound | Target | IC50 (nM) | Reference |
| This compound | HER2 | 17 | [2] |
| EGFR | 23 | [2] | |
| Lapatinib | HER2 | 9.8 | [5] |
| EGFR | 10.2 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1, derived from in vitro kinase assays, demonstrates the potent inhibitory activity of this compound against both HER2 and EGFR. While lapatinib also shows nanomolar potency, subsequent cellular assays and in vivo models highlight the superior overall profile of this compound.
Overcoming a Critical Hurdle: Central Nervous System Penetration
A major limitation of first-generation HER2 inhibitors is their poor penetration of the blood-brain barrier (BBB), rendering them less effective against brain metastases, a common site of progression in HER2-positive breast cancer.[1] Trastuzumab, being a large monoclonal antibody, has inherently limited ability to cross the BBB. Lapatinib, although a small molecule, is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), efflux transporters at the BBB that actively pump the drug out of the brain.[1]
In stark contrast, this compound is not a substrate for P-gp, allowing for significantly greater accumulation in the brain.[1] This key differentiator translates to superior efficacy in preclinical models of HER2-positive brain metastases.
Table 2: Comparative Efficacy in a HER2-Positive Brain Metastasis Xenograft Model
| Treatment Group | Tumor Growth Inhibition (T/C Ratio %) | Reference |
| This compound (100 mg/kg BID) | 27% (subcutaneous) | [1] |
| Lapatinib (100 mg/kg BID) | Similar to this compound (subcutaneous) | [1] |
| This compound (in brain metastases) | Significantly greater than lapatinib | [1] |
T/C Ratio: The ratio of the median tumor volume of the treated group to the median tumor volume of the control group. A lower T/C ratio indicates greater antitumor activity.
As shown in a study by Nakayama et al. (2013), while this compound and lapatinib showed comparable efficacy in a subcutaneous BT-474 breast cancer xenograft model, this compound demonstrated markedly greater inhibition of brain tumor growth in an intracranial injection model.[1] This provides strong evidence for the clinical potential of this compound in treating or preventing brain metastases in patients with HER2-positive cancer.
Activity Against Trastuzumab-Resistant Cancers
Acquired resistance to trastuzumab is a significant clinical challenge. Mechanisms of resistance often involve the activation of alternative signaling pathways that bypass the need for HER2 signaling or alterations in the HER2 receptor itself. Because this compound targets the intracellular kinase domain of both HER2 and EGFR, it can overcome certain resistance mechanisms that affect the binding of the extracellularly targeted trastuzumab.
Experimental Protocols
In Vitro HER2/EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and lapatinib against purified HER2 and EGFR kinases.
Methodology:
-
Recombinant human HER2 and EGFR kinase domains are incubated with the test compound (this compound or lapatinib) at varying concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay with [γ-³²P]ATP or a non-radioactive method like an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the growth-inhibitory effects of this compound and first-generation inhibitors on HER2-overexpressing cancer cell lines.
Methodology:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compounds (this compound, lapatinib, or trastuzumab).
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT assay, which measures mitochondrial reductase activity, or assays that measure ATP content as an indicator of viable cells.
-
The absorbance or fluorescence is read using a plate reader.
-
The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound compared to first-generation inhibitors in mouse models.
Methodology:
-
Female athymic nude mice are subcutaneously or intracranially inoculated with HER2-overexpressing human cancer cells (e.g., BT-474).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Treatment groups receive the respective drugs (e.g., this compound or lapatinib administered orally, trastuzumab administered intraperitoneally) at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor growth rates and final tumor weights between the treated and control groups. The T/C ratio is a key metric for this comparison. For brain metastasis models, bioluminescence imaging can be used to monitor intracranial tumor growth.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by HER2 inhibitors and the experimental workflow for their evaluation.
Caption: HER2/EGFR Signaling Pathway and Inhibition.
References
- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell proliferation assay [bio-protocol.org]
- 4. promega.com [promega.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Assessing the Kinase Specificity of TAK-285: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase specificity of TAK-285, a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). The information presented is supported by experimental data to assist in evaluating its potential for research and development applications.
Introduction to this compound
This compound is an orally bioavailable small molecule that acts as a potent and selective ATP-competitive inhibitor of both HER2 and EGFR kinases. These receptor tyrosine kinases are critical players in cell proliferation and are often overexpressed in various cancers. Notably, this compound has been shown to penetrate the central nervous system (CNS) and is not a substrate for the P-glycoprotein (Pgp) efflux pump, suggesting its potential utility in treating brain metastases.[1][2][3]
Kinase Specificity Profile of this compound
The inhibitory activity of this compound has been evaluated against a panel of human kinases. The data reveals a high degree of selectivity for HER2 and EGFR.
| Target Kinase | IC50 (nM) |
| HER2 | 17 |
| EGFR | 23 |
| HER4 | 260 |
| MEK1 | 1,100 |
| Aurora B | 1,700 |
| Lck | 2,400 |
| c-Met | 4,200 |
| CSK | 4,700 |
| Lyn B | 5,200 |
| MEK5 | 5,700 |
Data compiled from multiple sources.
In a broader screening against 96 human kinases, this compound demonstrated weak to no inhibition (0-50%) against 88 of the kinases tested.[2][4] Strong inhibition (80-100%) was primarily observed against the HER family of kinases.[2][4]
Comparison with Lapatinib
Lapatinib is another dual tyrosine kinase inhibitor that targets both EGFR and HER2. The following table compares key features of this compound and Lapatinib.
| Feature | This compound | Lapatinib |
| Primary Targets | HER2, EGFR | HER2, EGFR |
| Pgp Substrate | No | Yes |
| CNS Penetration | Yes | Limited |
This comparison highlights this compound's potential advantages in overcoming Pgp-mediated drug resistance and in targeting CNS tumors.[2][3][4]
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the phosphorylation of HER2 and EGFR. This disruption of the signaling cascade subsequently affects downstream pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[4][5] The expression of HER2 and HER3 has been shown to be inversely correlated with the IC50 values of this compound, indicating that these receptors are key regulators of cancer cell growth in sensitive cells.[6]
Experimental Protocols
The determination of kinase inhibition, such as IC50 values, is typically performed using in vitro kinase assays. Below is a generalized protocol for a radiolabeled kinase assay.
In Vitro Kinase Assay (Radiolabeled ATP Method)
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., HER2, EGFR)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MnCl2, 0.01% Tween 20, 2 mM DTT)
-
Substrate (e.g., poly(Glu)-Tyr (4:1))
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
This compound (or other inhibitors) at various concentrations
-
96-well plates
-
Trichloroacetic acid (TCA) or phosphoric acid for stopping the reaction
-
Filter plates and cell harvester
-
Scintillation counter
2. Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the kinase reaction buffer, the purified kinase, and the substrate.
-
Add increasing concentrations of this compound to the wells and incubate for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding a solution such as 10% TCA.
-
Transfer the reaction mixtures to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 3% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Conclusion
The available data strongly indicates that this compound is a highly specific inhibitor of HER2 and EGFR kinases. Its selectivity, coupled with its ability to cross the blood-brain barrier and evade Pgp efflux, makes it a valuable tool for investigating HER2/EGFR-driven cancers, including those with CNS involvement. The provided experimental framework can be adapted to further explore the inhibitory profile of this compound against other kinases of interest.
References
- 1. Facebook [cancer.gov]
- 2. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model [jcancer.org]
- 3. Exploring this compound: A Promising HER2/EGFR Inhibitor with Enhanced CNS Penetration in Rats [synapse.patsnap.com]
- 4. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. HER2 and HER3 cooperatively regulate cancer cell growth and determine sensitivity to the novel investigational EGFR/HER2 kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
TAK-285: A Comparative Guide to its Anti-Tumor Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of TAK-285, a dual inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), against other prominent inhibitors in various cancer cell lines. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a potent and selective, orally active inhibitor of HER2 and EGFR kinases.[1][2] Preclinical studies have consistently demonstrated its efficacy in inhibiting the growth of cancer cells overexpressing these receptors. A key differentiator for this compound is its ability to cross the blood-brain barrier (BBB), suggesting a potential therapeutic role in the challenging treatment of brain metastases.[1][3] This guide will delve into the quantitative data supporting its activity, compare it with other HER2/EGFR inhibitors, and provide detailed experimental protocols for key validation assays.
Data Presentation
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent inhibition of both HER2 and EGFR kinases with high selectivity.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | HER2 | 17 | >10-fold selective for HER1/2 over HER4.[1] |
| EGFR | 23 | Less potent against MEK1/5, c-Met, Aurora B, Lck, CSK.[1] | |
| Lapatinib | HER2 | 9.2 - 10.8 | Dual inhibitor of EGFR and HER2. |
| Neratinib | HER2 | 2 - 3 | Irreversible pan-HER inhibitor. |
| Afatinib | EGFR | ~10 | Irreversible pan-HER inhibitor. |
Cell Growth Inhibitory Activity (GI50/IC50)
The anti-proliferative effect of this compound has been evaluated in a panel of human cancer cell lines, showing particular potency in those with HER2 overexpression.
| Cell Line | Cancer Type | HER2/EGFR Status | This compound GI50/IC50 (nM) | Lapatinib IC50 (nM) | Neratinib IC50 (nM) |
| BT-474 | Breast Cancer | HER2-overexpressing | 17[1] | 36 - 110 | 2 - 3 |
| 4-1ST | Gastric Cancer | HER2-overexpressing | N/A | N/A | N/A |
| A431 | Skin Cancer | EGFR-overexpressing | 1100 | N/A | 81 |
| SK-BR-3 | Breast Cancer | HER2-overexpressing | N/A | 80 - 110 | 2 - 3 |
| MDA-MB-453 | Breast Cancer | HER2-overexpressing | N/A | 6080 | N/A |
| NCI-N87 | Gastric Cancer | HER2-overexpressing | N/A | N/A | N/A |
| Calu-3 | Lung Cancer | HER2-overexpressing | N/A | N/A | N/A |
Note: IC50/GI50 values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
In Vivo Anti-Tumor Activity in Xenograft Models
This compound has demonstrated significant dose-dependent tumor growth inhibition in various mouse and rat xenograft models.
| Cell Line Xenograft | Animal Model | This compound Dosage | Tumor Growth Inhibition (T/C %) |
| BT-474 (Breast) | Mouse | 100 mg/kg, twice daily | 29%[4] |
| 4-1ST (Gastric) | Mouse | 50 mg/kg, twice daily | 44% |
| 100 mg/kg, twice daily | 11% | ||
| 4-1ST (Gastric) | Rat | 6.25 mg/kg | 38% |
| 12.5 mg/kg | 14% | ||
| 25 mg/kg | -12% (regression) | ||
| 50 mg/kg | -16% (regression) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (or other inhibitors) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values using a suitable software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of HER2, EGFR, and downstream signaling proteins like Akt and MAPK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-MAPK, anti-MAPK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., BT-474)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 BT-474 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily). The control group should receive the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specific size.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (T/C %) and assess the statistical significance of the results.
Mandatory Visualization
References
TAK-285: A Potential Answer to Lapatinib Resistance in HER2-Positive Cancers
For researchers and drug development professionals navigating the challenge of acquired resistance to targeted therapies, TAK-285 (also known as nedisertib) presents a promising alternative in HER2-positive cancers that have developed resistance to lapatinib. While direct head-to-head studies of this compound in well-characterized lapatinib-resistant cell lines are not extensively detailed in publicly available literature, existing preclinical data on its mechanism of action and structural interactions with the HER2 receptor suggest a potential to overcome common resistance pathways. This guide provides a comparative overview of this compound and lapatinib, summarizes key mechanisms of lapatinib resistance, and offers standardized protocols for evaluating the efficacy of this compound in lapatinib-resistant models.
Comparative Efficacy and Mechanism of Action
This compound is a potent, oral, reversible dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases.[1] Computational modeling and energetic studies have revealed that this compound binds with a greater affinity to the active and intermediate active-inactive conformations of HER2 compared to lapatinib.[2] This suggests that this compound may be more effective at inhibiting the kinase activity of HER2, which could be crucial in overcoming resistance.
One of the key advantages of this compound over lapatinib is its ability to penetrate the central nervous system (CNS).[1] Unlike lapatinib, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, a transporter that actively removes drugs from the brain.[1] This characteristic is particularly significant as brain metastases are a common and difficult-to-treat complication in patients with HER2-positive breast cancer.[1] Preclinical studies have demonstrated that this compound can inhibit the growth of HER2-positive brain tumors more effectively than lapatinib.[1]
Understanding Lapatinib Resistance
Acquired resistance to lapatinib is a significant clinical challenge. Several molecular mechanisms have been identified that contribute to the development of resistance:
-
Hyperactivation of the PI3K/Akt/mTOR Pathway: This is a frequent mechanism of resistance to HER2-targeted therapies.[3][4] Loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene can lead to constitutive activation of this survival pathway, rendering cells less dependent on HER2 signaling and therefore resistant to lapatinib.[4]
-
Activation of Alternative Receptor Tyrosine Kinases (RTKs): Overexpression or activation of other RTKs, such as MET, Axl, or IGF-1R, can provide bypass signaling pathways that promote cell survival and proliferation despite the inhibition of HER2 by lapatinib.[3]
-
Inhibition of Apoptosis: Lapatinib resistance can arise from the inhibition of apoptotic response pathways.[3][5] This can be mediated by the overexpression of anti-apoptotic proteins like XIAP and Mcl-1.[3][6]
-
Loss of Reliance on HER2: In some cases, cancer cells can become independent of the HER2 signaling pathway for their growth and survival, making HER2-targeted therapies ineffective.[6]
Experimental Protocols for Evaluating this compound in Lapatinib-Resistant Cell Lines
To rigorously assess the efficacy of this compound in overcoming lapatinib resistance, the following experimental protocols are recommended.
Cell Culture and Establishment of Lapatinib-Resistant Cell Lines
-
Cell Line Selection: Begin with HER2-positive cancer cell lines known to be initially sensitive to lapatinib (e.g., SKBR3, BT-474).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.[7]
-
Induction of Lapatinib Resistance: To establish lapatinib-resistant cell lines, expose parental cells to gradually increasing concentrations of lapatinib over several months. Start with a concentration close to the IC50 value and double the concentration with each passage as cells develop tolerance. A resistant cell line is typically considered established when its IC50 for lapatinib increases by at least three-fold compared to the parental line.[7]
Cell Viability and Proliferation Assays
-
Seeding: Plate both parental and lapatinib-resistant cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.[8]
-
Treatment: Treat the cells with a range of concentrations of this compound and lapatinib (as a comparator). Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plates for a period of 72 hours.[8]
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or WST-1 assay.[8] The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each drug in both parental and resistant cell lines.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat parental and resistant cells with this compound or lapatinib for a specified time (e.g., 24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins (e.g., p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the changes in protein phosphorylation to understand the effect of this compound on downstream signaling pathways.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key molecular pathways leading to lapatinib resistance in HER2-positive cancer cells.
Caption: A standardized workflow for testing the efficacy of this compound in lapatinib-resistant cell lines.
References
- 1. Antitumor Activity of this compound, an Investigational, Non-Pgp Substrate HER2/EGFR Kinase Inhibitor, in Cultured Tumor Cells, Mouse and Rat Xenograft Tumors, and in an HER2-Positive Brain Metastasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular recognition of this compound and lapatinib by inactive, active, and middle active-inactive HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. PI3K Hyperactivation Results in Lapatinib Resistance that is Reversed by the mTOR/PI3K Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2-positive breast cancer cells resistant to trastuzumab and lapatinib lose reliance upon HER2 and are sensitive to the multitargeted kinase inhibitor sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tak-285: A Comprehensive Guide for Laboratory Professionals
The proper disposal of the dual HER2/EGFR inhibitor, Tak-285, is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] Adherence to established protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting.
Essential Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. The compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[5]
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.[5]
-
Body Protection: Fire/flame resistant and impervious clothing.[5]
-
Respiratory Protection: A full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][5]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use non-sparking tools to prevent ignition.[5]
Quantitative Data Summary
| Parameter | Specification | Source |
| Chemical Formula | C26H25ClF3N5O3 | [3][5] |
| Molecular Weight | 547.96 g/mol | [5] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1][2][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Step-by-Step Disposal Procedures for this compound
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[5] Under no circumstances should this chemical be discharged into the sewer system or allowed to enter the environment.[1][5]
Experimental Protocol: Waste Collection and Segregation
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory for the accumulation of hazardous waste. This area must be inspected weekly for any signs of leakage.[6]
-
Use Appropriate Waste Containers:
-
Segregate Waste Streams:
-
Labeling:
-
Storage:
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or a detergent solution).[8][9]
-
The first rinsate must be collected and disposed of as hazardous chemical waste along with the this compound waste.[8][9]
-
Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always check institutional guidelines.[8]
-
-
Container Disposal:
-
After triple rinsing, deface or remove all chemical labels from the container.[10]
-
The container can then be disposed of in the regular trash or recycled, according to institutional policy.[9][10] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5]
-
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Remove all sources of ignition.[5]
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools.[5]
-
Place the collected material into a suitable, closed container for disposal.[5]
-
Do not let the chemical enter drains.[5]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific hazardous waste management guidelines.
References
- 1. This compound|871026-44-7|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling TAK-285
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling of TAK-285, a potent, selective, and orally active dual inhibitor of HER2 and EGFR.[1][2][3] Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact.[4] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemical-Impermeable Gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] |
| Body Protection | Laboratory Coat/Clothing | Fire/flame resistant and impervious clothing.[4] Wear suitable protective clothing.[4] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated place.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Prevent fire caused by electrostatic discharge steam by using non-sparking tools.[4]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash skin thoroughly after handling.[5]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep away from direct sunlight and sources of ignition.[5]
-
Recommended storage temperatures are -20°C for the powder form or -80°C when in solvent.[5]
-
Store apart from foodstuff containers or incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4][5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid / Response Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
| Accidental Release | Avoid dust formation and breathing vapors, mist, or gas.[4] Evacuate personnel to safe areas.[4] Remove all sources of ignition and use spark-proof tools.[4] Collect the spillage and dispose of it in suitable, closed containers.[4][5] Prevent further leakage or spillage if safe to do so and do not let the chemical enter drains.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]
-
Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
